DL-Buthionine-(S,R)-sulfoximine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of DL-Buthionine-(S,R)-sulfoximine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and highly specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By irreversibly inhibiting γ-GCS, BSO leads to the depletion of intracellular GSH, a critical tripeptide antioxidant. This depletion disrupts cellular redox homeostasis, leading to a cascade of events including increased oxidative stress, induction of apoptosis, and enhanced sensitivity of cancer cells to various therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of BSO, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to this compound
This compound is a synthetic amino acid analogue that has been extensively studied for its ability to modulate intracellular glutathione levels.[1] Glutathione is a major non-protein thiol in mammalian cells and plays a crucial role in a multitude of cellular processes, including detoxification of xenobiotics, protection against oxidative damage, and maintenance of the cellular redox state.[2][3] Elevated GSH levels in tumor cells are often associated with resistance to chemotherapy and radiotherapy.[3] BSO's ability to deplete GSH makes it a valuable tool in both basic research and clinical investigations aimed at overcoming this resistance.[4][5]
The Primary Molecular Target: γ-Glutamylcysteine Synthetase
The primary and most well-characterized mechanism of action of BSO is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[5][6][7] γ-GCS catalyzes the first and rate-limiting step in the de novo synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.[8]
BSO acts as a transition-state analogue inhibitor of γ-GCS.[9] Specifically, the L-buthionine-(S)-sulfoximine diastereomer is a potent, mechanism-based inhibitor of the enzyme.[9] The inhibition is time-dependent and irreversible, leading to a sustained depletion of cellular GSH pools.[7]
Biochemical and Cellular Consequences of γ-GCS Inhibition
The inhibition of γ-GCS by BSO sets off a chain of events within the cell, primarily stemming from the depletion of glutathione.
Glutathione Depletion
Treatment of cells and tissues with BSO leads to a significant and dose-dependent reduction in intracellular GSH levels.[3][10] The kinetics of GSH depletion can vary depending on the cell type, BSO concentration, and duration of exposure.[6][11]
Table 1: Effect of BSO on Intracellular Glutathione Levels in Various Cell Lines
| Cell Line | BSO Concentration | Duration of Treatment | % GSH Depletion | Reference |
| SNU-1 (Human Stomach Cancer) | 1 mM | 48 hours | 75.7% | [3] |
| SNU-1 (Human Stomach Cancer) | 2 mM | 48 hours | 76.2% | [3] |
| OVCAR-3 (Human Ovarian Cancer) | 1 mM | 48 hours | 74.1% | [3] |
| OVCAR-3 (Human Ovarian Cancer) | 2 mM | 48 hours | 63.0% | [3] |
| H9c2 (Cardiomyocytes) | 10 mM | 0.5 hours | ~20% | [10] |
| H9c2 (Cardiomyocytes) | 10 mM | 1 hour | ~43% | [10] |
| H9c2 (Cardiomyocytes) | 10 mM | 4 hours | ~54% | [10] |
| H9c2 (Cardiomyocytes) | 10 mM | 12 hours | ~57% | [10] |
| EMT6/SF | 50 µM | 12-14 hours | >95% | [6] |
| HBT5 (Human Malignant Glioma) | 100 µM | 24 hours | 95% | [11] |
| HBT28 (Human Malignant Glioma) | 100 µM | 24 hours | 91% | [11] |
Induction of Oxidative Stress
Glutathione is a primary defender against reactive oxygen species (ROS). Its depletion by BSO leads to an accumulation of ROS, resulting in oxidative stress.[10][12][13] This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA.[12]
Table 2: BSO-Induced Changes in Oxidative Stress Markers
| Cell Line/Tissue | BSO Treatment | Effect on Oxidative Stress | Reference |
| H9c2 (Cardiomyocytes) | 10 mM | Significant increase in ROS production | [10] |
| Ht22 Cells | 1, 3, 10 mM for 15 hours | No significant increase in lipid peroxidation (MDA assay) | [14] |
| Mouse Testis | Not specified | Increased MDA levels, decreased CAT, GPX, SOD, and GSH levels | [1] |
Induction of Apoptosis
The profound cellular stress caused by GSH depletion and subsequent oxidative stress can trigger programmed cell death, or apoptosis.[10][12] BSO has been shown to induce apoptosis in various cell types, often through the activation of caspase cascades.[10]
Sensitization to Chemotherapy and Radiotherapy
One of the most significant consequences of BSO-induced GSH depletion is the sensitization of cancer cells to the cytotoxic effects of various anti-cancer therapies.[3][6] GSH can detoxify chemotherapeutic agents and repair radiation-induced damage. By lowering GSH levels, BSO enhances the efficacy of these treatments.[5] BSO has been shown to potentiate the effects of alkylating agents, platinum compounds, and radiation.[3][5][6]
Signaling Pathways Modulated by BSO
The cellular perturbations caused by BSO can impact various signaling pathways.
Glutathione Biosynthesis Pathway
The direct impact of BSO is on the glutathione biosynthesis pathway.
Caption: Inhibition of γ-GCS by BSO in the glutathione synthesis pathway.
Oxidative Stress-Induced Signaling
The increase in ROS due to GSH depletion can activate various stress-response pathways.
References
- 1. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Buthionine Sulfoximine (B86345) (BSO) as a Glutathione (B108866) Synthesis Inhibitor
This technical guide provides a comprehensive overview of Buthionine Sulfoximine (BSO), a potent and specific inhibitor of glutathione (GSH) synthesis. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and explores its application in overcoming therapeutic resistance in cancer.
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage and detoxifying xenobiotics, including many chemotherapeutic agents.[1][2] Elevated intracellular GSH levels are frequently associated with resistance to chemotherapy and radiation therapy in cancer cells.[1][3] Buthionine sulfoximine (BSO) is a synthetic amino acid that specifically targets and inhibits the biosynthesis of GSH, thereby depleting cellular stores.[2][4] This depletion sensitizes resistant tumor cells to various anticancer treatments, making BSO a valuable tool in both research and clinical investigations as a potential adjuvant therapy.[2][3][5]
Mechanism of Action
BSO exerts its effect by irreversibly inhibiting the enzyme γ-glutamylcysteine synthetase (γ-GCS) , which is now more commonly known as glutamate-cysteine ligase (GCL) .[4][6][7] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.
The inhibition mechanism involves the phosphorylation of BSO by MgATP, catalyzed by γ-GCS itself.[6] The resulting BSO-phosphate binds tightly to the enzyme, leading to its inactivation.[6] This inhibition is highly specific; BSO does not significantly inhibit glutamine synthetase, an enzyme with a similar mechanism.[8]
Caption: Mechanism of BSO-mediated inhibition of glutathione synthesis.
Quantitative Data on BSO Efficacy
The effectiveness of BSO in depleting GSH and sensitizing cancer cells has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo/clinical investigations.
Table 1: In Vitro Efficacy of BSO
| Cell Line(s) | BSO Concentration & Duration | GSH Depletion | Effect on Chemosensitization | Reference |
| Human Stomach (SNU-1) & Ovarian (OVCAR-3) Cancer | 1-2 mM for 48h | 63.0% - 76.2% | Markedly enhanced cytotoxicity of cisplatin (B142131) and carboplatin (B1684641). | [1] |
| Human Glioma (HBT5 & HBT28) | 100 µM for 24h | 91% - 95% | Significantly increased cytotoxicity of BCNU (carmustine). | [9] |
| Retinoblastoma (Y-79 & So-Rb50) | 0.01-0.1 mM for 24h | 83.65% - 95.3% | Increased radiosensitivity under hypoxic conditions (SER of 1.21-1.36). | [10] |
| Murine Melanoma (B16/F10), Human Glioblastoma (SNB-19), Murine Sarcoma (S180) | Various | Not specified, but synergistic | Decreased IC50 values for doxorubicin (B1662922), indicating a synergistic effect. | [11][12] |
| Biliary Tract Cancer (GBC-SD & RBE) | 50 µM for 24h | Time-dependent reduction | Enhanced cisplatin-induced apoptosis and antiproliferative effect of gemcitabine (B846). | [13] |
Table 2: In Vivo and Clinical Trial Data for BSO
| Study Type | BSO Dosing Regimen | GSH Depletion Observed | Pharmacokinetics / Toxicity | Reference |
| Phase I Clinical Trial (with Melphalan) | IV infusion every 12h, escalated from 1.5 to 17 g/m² | Nadir of ~10% of control in peripheral mononuclear cells (PMNs) at doses ≥7.5 g/m². Tumor GSH <20% at doses ≥13 g/m². | Toxicity: Grade I/II nausea/vomiting. Half-life: 1.39h (R-BSO), 1.89h (S-BSO). | [14] |
| Phase I Clinical Trial (with Melphalan) | Continuous IV infusion (3.0 g/m² bolus, then 0.75-1.5 g/m²/hr for 24-72h) | Depletion to <10% of pretreatment levels in peripheral blood lymphocytes. | Toxicity: Minimal alone; myelosuppression with melphalan (B128). Steady-state concentration: 0.5–1.0 mM. | [5] |
| Preclinical (Mice with Lewis Lung Carcinoma) | 222 mg/100 mL in drinking water | Not quantified | Reduced tumor weight and angiogenesis. | [15] |
| Preclinical (Mice) | 0.0265 g/mouse (6 mM) i.p. | Depletion to 65% (bone marrow), 13% (liver), and 41% (muscle) of control. | Did not worsen melphalan-induced marrow toxicity. | [16] |
| Preclinical (Rats) | Injections of 4 mmol/kg body wt | Significant decrease in lens GSH levels. | Induced cataract formation (prevented by N-acetylcysteine amide). | [17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols derived from cited studies.
In Vitro BSO Treatment and GSH Depletion
This protocol describes a typical experiment to assess the effect of BSO on cultured cancer cells.
-
Cell Culture:
-
BSO Treatment:
-
Prepare a stock solution of BSO in a suitable solvent (e.g., sterile PBS).[7]
-
Add BSO to the cell culture medium to achieve the desired final concentration (typically ranging from 50 µM to 2 mM).[1][9][18]
-
Incubate cells with BSO for a specified duration, generally between 24 to 72 hours. Maximum GSH depletion is often observed after 48-72 hours.[18]
-
-
Measurement of GSH Levels:
-
Assessment of Cytotoxicity (Optional):
-
To assess the synergistic effect with a chemotherapeutic agent, pre-treat cells with BSO for 24-48 hours.
-
Add the chemotherapeutic drug (e.g., cisplatin, doxorubicin) for an additional 24 hours.[13]
-
Measure cell viability using an MTT assay or similar method to determine the enhancement of cytotoxicity.[11][13]
-
References
- 1. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxic effects, GSH depletion and radiosensitivity by BSO on retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pro-oxidant buthionine sulfoximine (BSO) reduces tumor growth of implanted Lewis lung carcinoma in mice associated with increased protein carbonyl, tubulin abundance, and aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo inhibition of l-buthionine-(S,R)-sulfoximine-induced cataracts by a novel antioxidant, N-acetylcysteine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Buthionine-S,R-Sulfoximine (BSO) in Inducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-buthionine-S,R-sulfoximine (BSO) as a potent and specific inducer of oxidative stress. BSO's mechanism of action, its impact on cellular physiology, and its application in research and drug development are detailed herein. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of BSO's role in cellular redox biology.
Introduction to BSO and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][2] A critical component of the cellular antioxidant defense is glutathione (B108866) (GSH), a tripeptide that directly scavenges ROS and acts as a cofactor for antioxidant enzymes.[3]
L-buthionine-S,R-sulfoximine (BSO) is a synthetic amino acid that serves as a highly specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[4] By inhibiting γ-GCS, BSO effectively depletes intracellular GSH levels, thereby compromising the cell's primary antioxidant defense and inducing a state of oxidative stress.[5][6] This targeted depletion of GSH makes BSO an invaluable tool for studying the cellular consequences of oxidative stress and for developing therapeutic strategies that exploit this vulnerability, particularly in cancer cells which often exhibit a heightened reliance on their antioxidant systems.[1][7]
Mechanism of Action of BSO
BSO's primary mechanism of action is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the ligation of L-glutamate and L-cysteine. By blocking this crucial step, BSO prevents the replenishment of the intracellular GSH pool, leading to its progressive depletion as it is consumed in various cellular processes. The resulting decline in GSH levels cripples the cell's ability to neutralize ROS, leading to their accumulation and the onset of oxidative stress.
Quantitative Effects of BSO on Cellular Parameters
The following tables summarize the quantitative effects of BSO treatment on various cellular parameters as reported in the literature. These tables are intended to provide a comparative overview for researchers designing experiments with BSO.
Table 1: BSO-Induced Glutathione (GSH) Depletion in Various Cell Lines
| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (% of Control) | Reference |
| Ht22 | 0.03 mM | 15 hours | ~65% | [8] |
| Ht22 | 10 mM | 15 hours | ~78% | [8] |
| CHO | 0.1 mM | 10 hours | >90% | [4] |
| A549 | 5 mM | 60 hours | Undetectable (<0.5 nmol/mg protein) | [9] |
| A549 | 10 mM | 60 hours | Undetectable (<0.5 nmol/mg protein) | [9] |
| H9c2 | 10 mM | 12 hours | ~57% | [10] |
| GBC-SD | 50 µM | Time-dependent | Significant reduction | [11] |
| PW B lymphoma | Not specified | 24 hours | 95% (total GSH) | [12][13] |
| ZAZ and M14 melanoma | 50 µM | 48 hours | 95% | [14] |
Table 2: BSO-Induced Increase in Reactive Oxygen Species (ROS)
| Cell Line | BSO Concentration | Treatment Duration | ROS Increase | Reference |
| H9c2 | 10 mM | 1-12 hours | Significant increase | [10] |
| PW B lymphoma | Not specified | >48 hours | Significant increase | [12][13] |
| SH-SY5Y | Not specified | 3-24 hours | Time-dependent increase (up to 44%) | [15] |
| B16-F10 | Concentration-dependent | 36 hours | Concentration-dependent increase | [16] |
Table 3: Effects of BSO on Cell Viability and Apoptosis
| Cell Line | BSO Concentration | Treatment Duration | Effect on Viability/Apoptosis | Reference |
| CHO | < 2.0 mM | 24 hours | Not cytotoxic | [4] |
| CHO | 2.0 mM | 24 hours | ~50% reduction in viability | [4] |
| A549 | 10 mM | 60 hours | Growth cessation, not cytotoxic | [9] |
| H9c2 | 10 mM | 12-18 hours | Increased Annexin V-positive cells (apoptosis) | [10] |
| GBC-SD and RBE | 50 µM | 24 hours | No significant difference in viability | [11] |
| N27 | 0-50 µM | 7 days | Dose-dependent loss of viability | [17] |
Key Signaling Pathways Modulated by BSO-Induced Oxidative Stress
BSO-induced GSH depletion and subsequent ROS accumulation trigger a cascade of cellular signaling events. Two prominent pathways affected are the Protein Kinase C-delta (PKC-δ) pathway leading to apoptosis and the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.
PKC-δ Mediated Apoptosis
In several cell types, BSO-induced oxidative stress leads to the activation of PKC-δ, a member of the novel protein kinase C family. Activated PKC-δ can then initiate a downstream cascade of events culminating in apoptosis, or programmed cell death. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.
Nrf2-ARE Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress, as induced by BSO, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis and ROS detoxification.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing BSO to induce and study oxidative stress.
Protocol for BSO Treatment of Cell Cultures
Objective: To deplete intracellular GSH levels in cultured cells.
Materials:
-
L-Buthionine-S,R-sulfoximine (BSO) powder
-
Appropriate cell culture medium
-
Sterile, deionized water or PBS for dissolving BSO
-
Cultured cells of interest
Procedure:
-
Prepare a sterile stock solution of BSO (e.g., 100 mM) by dissolving the BSO powder in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Dilute the BSO stock solution in fresh cell culture medium to the desired final concentration (e.g., 50 µM to 10 mM, as determined from literature or preliminary experiments).
-
Remove the existing medium from the cells and replace it with the BSO-containing medium.
-
Incubate the cells for the desired duration (e.g., 6 to 72 hours), depending on the cell type and the extent of GSH depletion required.
-
After the incubation period, proceed with downstream assays to assess GSH levels, ROS production, cell viability, etc.
Protocol for Quantification of Intracellular GSH
Objective: To measure the total intracellular glutathione concentration.
Method: DTNB-Glutathione Reductase Recycling Assay
Materials:
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
NADPH
-
Glutathione Reductase
-
5% Sulfosalicylic acid (SSA)
-
Phosphate (B84403) buffer with EDTA
-
GSH standard solution
-
Cell lysate from control and BSO-treated cells
Procedure:
-
Harvest cells and wash with PBS.
-
Lyse the cells and deproteinize the lysate by adding an equal volume of 5% SSA.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
In a 96-well plate, add the sample supernatant, DTNB, and NADPH to a phosphate buffer.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the absorbance at 405-415 nm over time. The rate of color change is proportional to the GSH concentration.
-
Calculate the GSH concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.
Protocol for Measuring Intracellular ROS Production
Objective: To detect and quantify intracellular ROS levels.
Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Materials:
-
DCFH-DA stock solution (in DMSO)
-
PBS or serum-free medium
-
Control and BSO-treated cells
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After BSO treatment, wash the cells with warm PBS or serum-free medium.
-
Load the cells with DCFH-DA (typically 5-20 µM) in PBS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of ROS in the cells.
Protocol for Apoptosis Detection
Objective: To identify and quantify apoptotic cells.
Method: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Control and BSO-treated cells
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of BSO-induced oxidative stress.
Conclusion
L-buthionine-S,R-sulfoximine is a powerful and specific tool for inducing oxidative stress through the depletion of intracellular glutathione. Its well-characterized mechanism of action and predictable effects on cellular redox status make it an indispensable reagent for researchers in a multitude of fields. This guide has provided a comprehensive overview of BSO's role, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. A thorough understanding of how to utilize BSO effectively will continue to advance our knowledge of the intricate roles of oxidative stress in health and disease, and will aid in the development of novel therapeutic interventions.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 4. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buthionine sulfoximine induced growth inhibition in human lung carcinoma cells does not correlate with glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
DL-Buthionine-(S,R)-sulfoximine (BSO) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO sensitizes cancer cells to a variety of therapeutic interventions, including chemotherapy and radiation. This technical guide provides an in-depth overview of BSO's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Glutathione is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative stress and detoxifying xenobiotics, including many anticancer agents. Elevated GSH levels are a common feature of cancer cells and are associated with resistance to both chemotherapy and radiation therapy. This compound (BSO) is a synthetic amino acid that irreversibly inhibits γ-GCS, thereby blocking the de novo synthesis of GSH.[1] This depletion of the cellular GSH pool increases the susceptibility of cancer cells to therapeutic agents that rely on the generation of reactive oxygen species (ROS) or are detoxified by GSH-dependent mechanisms.
Mechanism of Action
BSO's primary mechanism of action is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in glutathione biosynthesis. Inhibition of γ-GCS leads to a time- and dose-dependent depletion of intracellular GSH levels. The resulting decrease in the GSH/GSSG (oxidized glutathione) ratio leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress. This heightened oxidative environment can trigger downstream signaling pathways that lead to apoptosis and enhance the cytotoxic effects of other anticancer therapies.
Quantitative Data
The efficacy of BSO, both as a single agent and as a sensitizer, has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity (IC50) of BSO in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ZAZ | Melanoma | 4.9 | [2] |
| M14 | Melanoma | 18 | [2] |
| A2780 | Ovarian Cancer | 8.5 | [2] |
| MCF-7 | Breast Cancer | 26.5 | [2] |
Table 2: In Vitro Glutathione Depletion by BSO
| Cell Line | BSO Concentration | Duration | GSH Depletion (% of Control) | Reference |
| ZAZ | 50 µM | 48 hr | ~95% | [2] |
| M14 | 50 µM | 48 hr | ~95% | [2] |
| V79-379A | 50 µM | 10 hr | >95% | [3] |
| V79-379A | 500 µM | 10 hr | >95% | [3] |
| H9c2 | 10 mM | 12 hr | ~57% | [4] |
Table 3: Clinical Trials of BSO in Combination Therapy
| Phase | Cancer Type | BSO Dose & Schedule | Combination Agent | Key Findings | Reference |
| I | Refractory Malignancies | 1.5 - 13.104 g/m² (IV infusion every 12h for 6-10 doses) | Melphalan (B128) (15 mg/m²) | Maximal GSH depletion to 40% of baseline in peripheral mononuclear cells. | [5] |
| I | Advanced Cancers | 3.0 g/m² (initial IV infusion) followed by continuous infusion (0.75 or 1.5 g/m²/hr for 24-72h) | Melphalan (15 mg/m²) | Consistent and profound tumor GSH depletion (<10% of pretreatment). | [6] |
| I | Recurrent/Refractory Neuroblastoma | 3 g/m² (IV bolus) followed by 1 g/m²/hr for 72h | Melphalan (escalating doses) | BSO (75 g/m²) with melphalan (125 mg/m²) was tolerable and active. | [7] |
Signaling Pathways
BSO-induced glutathione depletion triggers a cascade of intracellular signaling events, primarily driven by oxidative stress. These pathways culminate in apoptosis and sensitization to other cancer therapies.
BSO-Induced Apoptosis
The depletion of GSH by BSO leads to an accumulation of ROS, which can damage cellular components, including mitochondria. This damage can initiate the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.
Involvement of JNK and NF-κB Signaling
Oxidative stress induced by BSO is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[8] Conversely, BSO has been shown to downregulate the NF-κB signaling pathway, which is often associated with cell survival and proliferation. The inhibition of NF-κB can further contribute to the pro-apoptotic effects of BSO.[9]
Experimental Protocols
In Vitro BSO Treatment and Viability Assay (MTT)
This protocol outlines a general procedure for treating cancer cells with BSO and assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
BSO Treatment: Prepare serial dilutions of BSO in complete culture medium. Remove the old medium from the wells and add 100 µL of the BSO-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis in BSO-treated cells using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
BSO-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5]
Measurement of Intracellular Glutathione (GSH and GSSG)
This protocol provides a general method for quantifying intracellular GSH and GSSG levels.
Materials:
-
BSO-treated and control cells
-
GSH/GSSG assay kit (commercially available kits are recommended)
-
Reagents for cell lysis (e.g., metaphosphoric acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest cells and lyse them according to the assay kit's instructions to prevent auto-oxidation of GSH.
-
GSH and GSSG Measurement: Follow the manufacturer's protocol for the specific assay kit. This typically involves a colorimetric or fluorometric reaction. For GSSG measurement, GSH is often masked using a reagent like 2-vinylpyridine (B74390) or N-ethylmaleimide.[12]
-
Data Analysis: Calculate the concentrations of GSH and GSSG based on a standard curve and determine the GSH/GSSG ratio.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the chemosensitizing effects of BSO in vitro.
Conclusion
This compound remains a valuable tool in cancer research, offering a clear mechanism to modulate a key resistance pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at exploring the therapeutic potential of GSH depletion in various cancer contexts. The continued investigation of BSO, particularly in combination with modern targeted therapies, holds promise for overcoming drug resistance and improving patient outcomes.
References
- 1. dovepress.com [dovepress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. kumc.edu [kumc.edu]
- 6. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ferroptosis with DL-Buthionine-(S,R)-sulfoximine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) as a tool to investigate ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document outlines the mechanism of action of BSO, detailed experimental protocols, and data presentation for studying this critical cellular process.
Introduction to BSO and Ferroptosis
Ferroptosis is a unique form of programmed cell death characterized by the accumulation of lethal lipid reactive oxygen species (ROS). It is distinct from other cell death modalities such as apoptosis and necrosis in its mechanism and morphology. A key regulator of ferroptosis is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes the antioxidant glutathione (GSH) to neutralize lipid hydroperoxides.
This compound (BSO) is a potent and specific inhibitor of glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine (B196262) synthetase (γ-GCS).[1][2][3] GCL is the rate-limiting enzyme in the biosynthesis of glutathione.[2][4][5][6] By inhibiting GCL, BSO depletes intracellular GSH levels, which in turn leads to the inactivation of GPX4.[7][8] This inactivation prevents the detoxification of lipid peroxides, leading to their accumulation and the subsequent execution of ferroptotic cell death.[7][9] BSO is therefore a valuable chemical probe for inducing and studying ferroptosis in a variety of cellular contexts.[7][10]
Mechanism of Action: BSO-induced Ferroptosis
The signaling pathway leading to ferroptosis upon BSO treatment is a well-defined cascade of events centered on the depletion of glutathione and the subsequent failure of cellular antioxidant defenses.
Experimental Protocols
General Workflow for Investigating BSO-Induced Ferroptosis
A typical experimental workflow to study the effects of BSO on a cellular system involves several key stages, from cell culture to data analysis.
Detailed Methodologies
3.2.1. Cell Culture and BSO Treatment
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays, larger formats for biochemical assays) at a density that allows for logarithmic growth during the experiment.
-
BSO Preparation: Prepare a stock solution of BSO in sterile water or cell culture medium. Further dilute the stock solution to the desired final concentrations in fresh culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of BSO. A typical concentration range for inducing ferroptosis is 10 µM to 1 mM, with treatment times ranging from 24 to 72 hours, depending on the cell line.[10][11][12][13] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for the specific cell line being investigated.[13]
3.2.2. Cell Viability Assays
Cell viability can be assessed using various methods, such as MTT, CellTiter-Glo, or by staining with propidium (B1200493) iodide (PI) followed by flow cytometry.[10][11][12][14]
-
MTT Assay:
-
After BSO treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
PI Staining and Flow Cytometry:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in a buffer containing PI.
-
Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (non-viable) cells.[10]
-
3.2.3. Measurement of Lipid Peroxidation
Lipid peroxidation, a hallmark of ferroptosis, can be quantified using fluorescent probes like C11-BODIPY™ 581/591 or by measuring malondialdehyde (MDA) levels.[10][11][12][15]
-
C11-BODIPY™ 581/591 Staining:
-
After BSO treatment, incubate the cells with C11-BODIPY™ 581/591 (typically 2.5-10 µM) for 30-60 minutes.[16]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, and the ratio of green to red fluorescence is used as a measure of lipid peroxidation.[11][12][16]
-
-
Malondialdehyde (MDA) Assay:
-
Lyse the BSO-treated cells and collect the supernatant.
-
React the lysate with thiobarbituric acid (TBA) at high temperature to form a colored MDA-TBA adduct.
-
Measure the absorbance or fluorescence of the adduct to determine the MDA concentration.[15]
-
3.2.4. Glutathione (GSH) Measurement
Intracellular GSH levels can be quantified using commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.[17][18]
-
Lyse the cells to release intracellular contents.
-
Follow the manufacturer's protocol for the specific GSH assay kit. This typically involves mixing the cell lysate with a reagent that reacts with GSH to produce a measurable signal (absorbance or fluorescence).
-
Quantify the GSH concentration by comparing the signal to a standard curve generated with known concentrations of GSH.
Quantitative Data Summary
The following tables summarize typical experimental parameters and outcomes when using BSO to induce ferroptosis. These values are intended as a guide and may require optimization for different cell lines and experimental conditions.
Table 1: BSO Concentration and Treatment Duration for Ferroptosis Induction
| Cell Line | BSO Concentration | Treatment Duration | Outcome | Reference |
| Human HCC (Huh7) | 10 µM | 48 - 72 hours | Synergistic cell death with Auranofin or Erastin (B1684096) | [10] |
| Human HCC (HepG2) | 10 µM - 1.5 mM | 72 hours | Synergistic cell death with Auranofin or Erastin | [10] |
| Human Fibroblasts | 0.3 mM - 1 mM | 24 - 48 hours | Induction of mitochondrial lipid peroxidation and ferroptosis (with FAC) | [11][12] |
| LS Patient Fibroblasts | 100 µM | Not specified | Dose-dependent cell death, rescued by Ferrostatin-1 | [14] |
| RKN cells | 100 µM | 72 hours | Cell killing, rescued by ferroptosis inhibitors | [13] |
| VCaP cells | 100 µM | 24 hours | Used to induce GSH deficiency for lipid peroxidation studies | [16] |
Table 2: Quantitative Assessment of BSO-Induced Ferroptosis Markers
| Assay | Marker | Typical Change with BSO | Method | Reference |
| Cell Viability | Viable Cells | Decrease | MTT, PI Staining | [10][11][14] |
| Lipid Peroxidation | Lipid ROS | Increase | C11-BODIPY™ 581/591 | [10][11][13] |
| Lipid Peroxidation | MDA Levels | Increase | Fluorimetric Analysis | [15] |
| Glutathione Levels | Intracellular GSH | Decrease | GSH Assay Kits, Mass Spectrometry | [15][17] |
Synergistic Interactions
BSO is often used in combination with other agents to enhance the induction of ferroptosis. This can be particularly effective in cells that are resistant to BSO alone.
Common synergistic partners for BSO include:
-
Erastin: An inhibitor of the cystine/glutamate antiporter system Xc-, which blocks the uptake of cystine, a precursor for GSH synthesis. The combination of BSO and erastin targets two distinct steps in the GSH synthesis and uptake pathway, leading to a more profound depletion of GSH.[10][19]
-
RSL3 (RAS-selective lethal 3): A direct inhibitor of GPX4.[7][20] Combining BSO with RSL3 targets both the synthesis of the GPX4 cofactor (GSH) and the enzyme itself, resulting in a potent induction of ferroptosis.
-
Auranofin: An inhibitor of thioredoxin reductase, which can also contribute to cellular redox imbalance.[10][19]
Conclusion
This compound is an indispensable tool for the study of ferroptosis. Its specific mechanism of action, inhibiting the rate-limiting step of glutathione synthesis, provides a reliable method for inducing this form of cell death. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize BSO to unravel the complex mechanisms of ferroptosis and explore its therapeutic potential in various diseases.
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ferroptosis | TargetMol [targetmol.com]
- 4. Non-canonical glutamate-cysteine ligase activity protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of de novo glutathione and nucleotide biosynthesis is synthetically lethal in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSH and Ferroptosis: Side-by-Side Partners in the Fight against Tumors [mdpi.com]
- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis: a double-edged sword that enhances radiation sensitivity and facilitates radiation-induced injury in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mitochondrial lipid peroxidation is necessary but not sufficient for induction of ferroptosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.4.6 |. Lipid peroxidation assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glutathione Depletion by Buthionine Sulfoximine (BSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the depletion of glutathione (B108866) (GSH) by L-buthionine-(S,R)-sulfoximine (BSO). It details the mechanism of action, downstream cellular consequences, and key experimental protocols for studying this process.
Introduction to Glutathione and its Importance
Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that serves as the most abundant non-protein thiol in mammalian cells, with intracellular concentrations ranging from 0.5 to 10 mM. It is a critical component of the cellular antioxidant defense system, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics. GSH exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox status. Beyond its antioxidant function, GSH is involved in various cellular processes, including DNA synthesis and repair, cell proliferation, and apoptosis.
Mechanism of Action of Buthionine Sulfoximine (BSO)
L-buthionine-(S,R)-sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS is the rate-limiting enzyme in the de novo synthesis of glutathione, catalyzing the ATP-dependent condensation of glutamate (B1630785) and cysteine to form γ-glutamylcysteine.[1] By specifically inhibiting this crucial first step, BSO effectively blocks the replenishment of the cellular GSH pool, leading to its progressive depletion.
Consequences of BSO-Mediated Glutathione Depletion
The depletion of cellular GSH by BSO triggers a cascade of events, primarily stemming from increased oxidative stress. The key consequences include:
-
Increased Reactive Oxygen Species (ROS): With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, leading to an accumulation of these damaging molecules. This can result in oxidative damage to lipids, proteins, and DNA.[2]
-
Induction of Apoptosis: BSO-induced GSH depletion is a potent trigger of programmed cell death (apoptosis). The accumulation of ROS can lead to the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.[2][3]
-
Sensitization to Chemotherapy and Radiotherapy: Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to certain chemotherapeutic agents and radiation. By depleting GSH, BSO can sensitize these cells to the cytotoxic effects of such treatments.
Quantitative Data on BSO-Mediated Glutathione Depletion
The efficacy of BSO in depleting GSH and inhibiting cell growth varies depending on the cell type, BSO concentration, and duration of exposure.
| Cell Line/Tissue | BSO Concentration | Exposure Time | % GSH Depletion | IC50 | Reference |
| Melanoma (ZAZ and M14) | 50 µM | 48 h | 95% | 1.9 µM (specimens) | [4] |
| Breast Cancer (specimens) | - | - | - | 8.6 µM | [4] |
| Ovarian Cancer (specimens) | - | - | - | 29 µM | [4] |
| H9c2 Cardiomyocytes | 10 mM | 0.5 h | ~20% | - | [3] |
| H9c2 Cardiomyocytes | 10 mM | 1 h | ~43% | - | [3] |
| H9c2 Cardiomyocytes | 10 mM | 4 h | ~54% | - | [3] |
| H9c2 Cardiomyocytes | 10 mM | 12 h | ~57% | - | [3] |
| Peritoneal Macrophages | 300 µM | 2 h | 40% | - | [3] |
| Peritoneal Macrophages | 300 µM | 24 h | 100% | - | [3] |
| V79-379A | 50 µM | 10 h | >95% | - | [5] |
| A549 (Lung Adenocarcinoma) | Not specified | 7 h | ~60% | - | [6] |
| CCL-210 (Normal Lung Fibroblast) | Not specified | 7 h | ~95% | - | [6] |
| MCF-7 | 1 mM | Not specified | ~50% | - | [7] |
| MDAMB | 1 mM | Not specified | ~55% | - | [7] |
| HepG2 | 1 mM | Not specified | ~21% | - | [7] |
| CHO | 0.1 mM | 10 h | >90% | - | [8] |
| Murine Liver | 2.5 mmol/kg | ~5 h | 74% | - | [4][9] |
| Murine Kidney | 2.5 mmol/kg | ~5 h | 80% | - | [4][9] |
| Murine Bone Marrow | 2.5 mmol/kg | ~8 h | 83% | - | [4][9] |
| Murine Tumors | 2.5 mmol/kg | 10-12 h | 55-65% | - | [4][9] |
Signaling Pathways Activated by BSO-Induced Glutathione Depletion
The primary signaling event following GSH depletion is the accumulation of ROS, which in turn activates downstream pathways leading to apoptosis. A key pathway involves the activation of Protein Kinase C-delta (PKC-δ).
Studies have shown that BSO-induced GSH depletion leads to the translocation of PKC-δ from the cytosol to the membrane, a key step in its activation.[3] Activated PKC-δ can then contribute to the generation of more ROS and the initiation of the mitochondrial apoptotic cascade, ultimately leading to caspase-3 activation and cell death.[2][3]
Experimental Protocols
Quantification of Intracellular Glutathione (DTNB-Based Assay)
This protocol is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate-EDTA buffer (0.1 M sodium phosphate, 5 mM EDTA, pH 7.5)
-
DTNB solution (e.g., 4 mg/mL in reaction buffer)
-
Glutathione reductase (GR)
-
NADPH
-
GSH standard solution
-
Trichloroacetic acid (TCA) or other deproteinizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with PBS.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) in phosphate-EDTA buffer.
-
Deproteinize the lysate by adding an equal volume of TCA (e.g., 10%) and centrifuging to pellet the precipitated protein.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add sample supernatant or GSH standard to each well.
-
Add DTNB solution to each well.
-
Add glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 405-412 nm at regular intervals (e.g., every 30 seconds for 3-5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the standards against their concentrations to generate a standard curve.
-
Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration of the lysate.
-
Measurement of γ-Glutamylcysteine Ligase (GCL) Activity
This assay measures the activity of GCL by quantifying the production of its product, γ-glutamylcysteine (γ-GC). This can be achieved through various methods, including HPLC-based and fluorescence-based assays.
Fluorescence-Based Microtiter Plate Assay: This method utilizes the reaction of naphthalene-2,3-dicarboxaldehyde (NDA) with the primary amine of γ-GC to form a fluorescent product.[10]
Materials:
-
Cell lysis buffer
-
Reaction buffer (containing ATP, L-glutamate, L-cysteine, and other necessary components)
-
NDA solution
-
γ-GC standard
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare cell lysates as described for the GSH assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix the cell lysate with the reaction buffer.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the synthesis of γ-GC.
-
Stop the reaction (e.g., by adding a deproteinizing agent).
-
-
Derivatization and Detection:
-
Transfer the reaction mixture to a black 96-well plate.
-
Add the NDA solution to each well and incubate to allow for derivatization.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of γ-GC.
-
Calculate the GCL activity in the samples based on the standard curve and normalize to the protein concentration.
-
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
BSO
-
Complete cell culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of BSO for the desired duration. Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Experimental Workflow for Evaluating BSO Efficacy
A typical workflow to investigate the effects of BSO on a cancer cell line, potentially in combination with a chemotherapeutic agent, is outlined below.
Conclusion
BSO is a valuable research tool for studying the roles of glutathione in cellular physiology and pathology. Its specific and irreversible inhibition of GCS provides a reliable method for depleting cellular GSH, thereby enabling the investigation of the consequences of oxidative stress and the potentiation of cancer therapies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Guidelines for cell viability assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. apexbt.com [apexbt.com]
- 3. Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium chelator BAPTA-AM protects against iron overload-induced chondrocyte mitochondrial dysfunction and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
DL-Buthionine-(S,R)-sulfoximine in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) in neuroscience research. BSO is a potent and specific inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO serves as a critical tool to investigate the roles of oxidative stress and glutathione homeostasis in neuronal function, neurodegeneration, and as an adjuvant in cancer therapy.
Core Mechanism of Action
BSO irrevocably inhibits GCL, which catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This dipeptide is subsequently combined with glycine (B1666218) to form glutathione, the most abundant endogenous antioxidant in the central nervous system. The inhibition of GCL by BSO leads to a profound and sustained depletion of intracellular GSH.[1][2] This depletion disrupts the cellular redox balance, rendering neurons vulnerable to oxidative damage from reactive oxygen species (ROS) produced during normal metabolic activity and under pathological conditions.[3][4]
Key Applications in Neuroscience Research
-
Modeling Oxidative Stress: BSO is widely used to induce a state of oxidative stress in both in vitro and in vivo models, allowing researchers to study the downstream consequences of redox imbalance on neuronal survival, signaling, and function.[5]
-
Investigating Neurodegenerative Diseases: Given that oxidative stress is a key pathological feature of many neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, BSO is employed to mimic aspects of these conditions and to test the efficacy of neuroprotective strategies.[5][6]
-
Sensitizing Tumor Cells to Therapy: In neuro-oncology, BSO is used to deplete GSH in tumor cells, thereby increasing their sensitivity to chemotherapy and radiation therapy.[2][7][8][9]
-
Studying Neuronal Apoptosis and Ferroptosis: BSO-induced GSH depletion is a reliable method to trigger programmed cell death pathways, including apoptosis and ferroptosis, providing a model system to dissect the molecular mechanisms of neuronal demise.
Signaling Pathways Affected by BSO
The depletion of glutathione by BSO initiates a cascade of signaling events, primarily related to oxidative stress and cell death.
BSO-Induced Oxidative Stress and Apoptosis
BSO-mediated GSH depletion leads to an accumulation of ROS, which can directly damage cellular components and activate pro-apoptotic signaling pathways. A key player in this process is Protein Kinase C-delta (PKC-δ), which is activated by ROS and, in turn, can trigger the mitochondrial apoptotic cascade.[4]
BSO-Induced Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. BSO contributes to ferroptosis by depleting GSH, which is a necessary cofactor for Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols.[5][7][10][11] In the absence of sufficient GSH, GPX4 activity is compromised, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.[5][7][8][12]
Neuroprotective Response via NGF/TrkA/Akt/Nrf2 Pathway
Interestingly, systemic administration of BSO in mice has been shown to trigger a neuroprotective response in the central nervous system. This is mediated by an increase in circulating Nerve Growth Factor (NGF), which activates the TrkA receptor and its downstream signaling cascade, including Akt and Nrf2.[13] Nrf2 is a transcription factor that upregulates the expression of antioxidant genes, including GCL, as a compensatory mechanism.
Quantitative Data on BSO Efficacy
The following tables summarize quantitative data on the effects of BSO on various neuronal cell lines.
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| Neuroblastoma (SH-SY5Y) | 0.5 mM | 24 hours | ~60% | [3] |
| Neuroblastoma (SK-N-BE-2C) | 1 mM | 24 hours | Significant | [4] |
| Primary Cortical Neurons | 100 µM | 24 hours | >90% | [1] |
| Astrocytes | 100 µM | 24 hours | ~90% | [1] |
| Dopaminergic N27 cells | 2.5 µM | 7 days | Significant | [14] |
| Cell Line | IC50 / LD50 | Reference |
| Neuroblastoma (General) | IC90: 2.1 - >1000 µM | [7] |
| Neuroblastoma (CHLA-171) | LD90: 509 µM | [8] |
| Dopaminergic Neurons | LD50: 10.7 µM | [6] |
| Non-dopaminergic Neurons | LD50: 4.4 µM | [6] |
| Various Neural Tumor Cells | IC50: ~100 - >1000 µM | [15] |
Experimental Protocols
In Vitro BSO Treatment of Neuronal Cells
This protocol describes a general procedure for treating cultured neuronal cells with BSO to induce glutathione depletion.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (BSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Seeding: Seed neuronal cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).
-
BSO Stock Solution Preparation: Prepare a concentrated stock solution of BSO (e.g., 100 mM) by dissolving it in sterile, nuclease-free water or PBS. Filter-sterilize the stock solution through a 0.22 µm filter.
-
BSO Treatment: Dilute the BSO stock solution directly into the cell culture medium to achieve the desired final concentration. For dose-response experiments, prepare a serial dilution of BSO. A vehicle-only control (medium with an equivalent volume of water or PBS) should be included.
-
Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analyses such as cell viability assays, glutathione measurement, or protein extraction for western blotting.
Measurement of Glutathione (GSH) Levels
This protocol outlines a common method for quantifying intracellular GSH levels using a commercially available kit based on the enzymatic recycling method.
Materials:
-
BSO-treated and control cells
-
GSH assay kit (containing sulfosalicylic acid (SSA), assay buffer, glutathione reductase, DTNB (Ellman's reagent), and NADPH)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a deproteinizing agent such as 5% SSA.
-
Centrifuge the lysate to pellet the precipitated proteins.
-
Collect the supernatant which contains the GSH.
-
-
GSH Assay:
-
Add the supernatant to a 96-well plate.
-
Prepare a standard curve using the provided GSH standards.
-
Add the assay buffer, glutathione reductase, DTNB, and NADPH to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time.
-
-
Measurement: Measure the absorbance at 405-415 nm using a microplate reader.
-
Calculation: Calculate the GSH concentration in the samples based on the standard curve. Normalize the GSH levels to the total protein concentration of the cell lysate.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
BSO-treated and control cells grown on coverslips or in chamber slides
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[10]
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[10]
-
Stop the reaction according to the kit instructions.
-
-
Detection:
-
If using a fluorescently labeled dUTP, proceed to counterstaining.
-
If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate.
-
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
In Vivo BSO Administration in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for inducing neurodegeneration in mice through intraperitoneal (IP) injection of BSO.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound (BSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
Procedure:
-
BSO Solution Preparation: Dissolve BSO in sterile saline to the desired concentration. The solution should be prepared fresh before each injection. A typical dose is in the range of 2-4 mmol/kg body weight.[16]
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse appropriately.
-
Administer the BSO solution via intraperitoneal injection into the lower right quadrant of the abdomen.[17]
-
-
Treatment Schedule: BSO can be administered as a single dose or in a series of injections over several days, depending on the experimental design.
-
Monitoring: Monitor the animals for any signs of toxicity or distress.
-
Endpoint Analysis: At the end of the treatment period, animals can be euthanized for tissue collection. Brain tissue can be processed for histological analysis (e.g., TUNEL staining for apoptosis), or biochemical assays (e.g., GSH measurement, lipid peroxidation assay). Behavioral tests can also be performed to assess functional deficits.
Measurement of Lipid Peroxidation
Lipid peroxidation, a marker of oxidative stress and ferroptosis, can be measured by quantifying malondialdehyde (MDA), a product of lipid breakdown.
Materials:
-
Brain tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cells in an appropriate buffer.
-
TBARS Assay:
-
Add TCA to the sample to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95-100°C for a specified time (e.g., 15-60 minutes). This reaction forms a colored adduct with MDA.
-
-
Measurement: After cooling, measure the absorbance (around 532 nm) or fluorescence of the MDA-TBA adduct.
-
Calculation: Quantify the MDA concentration using a standard curve prepared with an MDA standard.
Conclusion
This compound is an invaluable tool in neuroscience research for investigating the multifaceted roles of glutathione and oxidative stress in the central nervous system. Its ability to reliably deplete GSH provides a robust model for studying the mechanisms of neurodegeneration, neuronal cell death, and for developing novel therapeutic strategies. This guide provides a foundational understanding of BSO's mechanism, applications, and key experimental protocols to aid researchers in their study design and execution. As with any experimental tool, careful consideration of dosage, timing, and appropriate controls is crucial for obtaining reproducible and meaningful results.
References
- 1. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Retroviral transfer of MRP1 and gamma-glutamyl cysteine synthetase modulates cell sensitivity to L-buthionine-S,R-sulphoximine (BSO): new rationale for the use of BSO in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role and mechanism of ferroptosis in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
An In-depth Technical Guide to the Chemical Properties and Applications of Buthionine Sulfoximine (BSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO sensitizes cancer cells to chemotherapy and radiation, and induces distinct cell death pathways, including apoptosis and ferroptosis. This technical guide provides a comprehensive overview of the chemical properties of BSO, its mechanism of action, and detailed experimental protocols for its use in research and drug development.
Chemical Properties of Buthionine Sulfoximine
Buthionine sulfoximine is a synthetic amino acid analog with the chemical formula C₈H₁₈N₂O₃S.[1] It is a sulfoximine derivative of homocysteine.
| Property | Value | Reference |
| IUPAC Name | 2-amino-4-(butylsulfonimidoyl)butanoic acid | [1] |
| Molecular Formula | C₈H₁₈N₂O₃S | [1] |
| Molecular Weight | 222.31 g/mol | [2] |
| CAS Number | 83730-53-4 (for L-(S,R)-sulfoximine) | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | |
| Stereoisomerism | BSO has two chiral centers, one at the α-carbon of the amino acid and one at the sulfur atom of the sulfoximine. The L-isomers are more biologically active. Specifically, L-buthionine (S)-sulfoximine is a potent, mechanism-based inhibitor of γ-GCS, while L-buthionine (R)-sulfoximine is a much weaker, competitive inhibitor with respect to L-glutamate.[3] The commonly used research-grade BSO is a mixture of the L-(S) and L-(R) diastereomers, designated as L-buthionine-(S,R)-sulfoximine. |
Mechanism of Action: Inhibition of Glutathione Synthesis
BSO exerts its biological effects through the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.
The inhibition of γ-GCS by BSO is a two-step process. First, BSO binds to the glutamate-binding site of the enzyme. Then, in the presence of ATP, the sulfoximine moiety is phosphorylated, leading to the formation of a stable, tetrahedral intermediate that is tightly bound to the enzyme, resulting in its irreversible inactivation.[4] This leads to a progressive depletion of intracellular glutathione levels.
Figure 1: Mechanism of BSO-mediated inhibition of glutathione synthesis.
Cellular Consequences of BSO Treatment
The depletion of glutathione by BSO has profound effects on cellular redox homeostasis and can trigger distinct cell death pathways.
Induction of Apoptosis
BSO-induced GSH depletion leads to an increase in reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (particularly caspase-3), and ultimately, programmed cell death.[5][6] The activation of stress-activated protein kinases such as JNK and ERK has also been implicated in BSO-induced apoptosis.
Figure 2: BSO-induced apoptotic signaling pathway.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols. BSO-induced GSH depletion leads to the inactivation of GPX4, resulting in the accumulation of lipid ROS and the execution of ferroptosis.[7][8]
Figure 3: BSO-induced ferroptosis signaling pathway.
Quantitative Data on BSO Efficacy
The efficacy of BSO in depleting GSH and inhibiting cell growth varies depending on the cell type, BSO concentration, and duration of exposure.
In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) of BSO for cell growth is cell-line dependent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ZAZ | Melanoma | 4.9 | [1] |
| M14 | Melanoma | 18 | [1] |
| A2780 | Ovarian Cancer | 8.5 | [1] |
| MCF-7 | Breast Cancer | 26.5 | [1] |
| Melanoma Specimens | Melanoma | 1.9 | [2][9] |
| Breast Tumor Specimens | Breast Cancer | 8.6 | [2][9] |
| Ovarian Tumor Specimens | Ovarian Cancer | 29 | [2][9] |
In Vitro Glutathione Depletion
BSO treatment leads to a time- and dose-dependent decrease in intracellular GSH levels.
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| ZAZ and M14 Melanoma | 50 µM | 48 hours | 95% | [2][9] |
| V79-379A | 50 µM or 500 µM | 10 hours | >95% | |
| H9c2 Cardiomyocytes | 10 mM | 12 hours | ~57% | [6][8] |
In Vivo Glutathione Depletion in Mice
Administration of BSO to mice effectively depletes GSH levels in various tissues.
| Tissue | BSO Dosage and Administration | % of Control GSH Levels | Reference |
| Liver | 0.8 - 1.6 g/kg (i.p.) | ~35% | [10] |
| Kidney | 0.8 - 1.6 g/kg (i.p.) | ~35% | [10] |
| Liver | 20 mM in drinking water for 14 days | 46.4% | [11] |
| Kidney | 20 mM in drinking water for 14 days | 16.7% | [11] |
| Lungs | 30 mM in drinking water for up to 28 days | 59.0% | [12] |
| Liver | 30 mM in drinking water for up to 28 days | 44.3% | [12] |
| Kidneys | 30 mM in drinking water for up to 28 days | 69.5% | [12] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of BSO on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchhub.com [researchhub.com]
- 12. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemo-Sensitizing Effect of Buthionine Sulfoximine in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of L-buthionine-S,R-sulfoximine (BSO) in enhancing the chemosensitivity of tumor cells. BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (also known as glutamate-cysteine ligase), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO compromises a key cellular defense mechanism against oxidative stress and xenobiotics, thereby rendering cancer cells more susceptible to the cytotoxic effects of various chemotherapeutic agents. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Glutathione Depletion
Glutathione is a tripeptide that plays a pivotal role in cellular detoxification and antioxidant defense.[1][2] Elevated levels of GSH in cancer cells are a significant contributor to chemoresistance.[1][2] GSH can directly conjugate with and neutralize electrophilic drugs, such as platinum-based agents (e.g., cisplatin) and alkylating agents (e.g., melphalan), facilitating their efflux from the cell.[3] Furthermore, GSH is a critical cofactor for antioxidant enzymes that protect cells from the reactive oxygen species (ROS) generated by many chemotherapeutic drugs and radiation therapy.[1][2]
BSO irreversibly inhibits γ-glutamylcysteine synthetase, thereby blocking the de novo synthesis of GSH.[3][4] This depletion of the intracellular GSH pool leads to several downstream consequences that enhance chemosensitivity:
-
Increased Drug Efficacy: Reduced GSH levels limit the direct inactivation of chemotherapeutic drugs, leading to higher intracellular concentrations and increased DNA adduct formation.[3]
-
Elevated Oxidative Stress: The diminished antioxidant capacity of the cell results in an accumulation of ROS, which can induce cellular damage and trigger apoptotic pathways.[5]
-
Modulation of Apoptosis: GSH depletion has been shown to downregulate anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, and promote the activation of pro-apoptotic signaling cascades.[3]
Quantitative Data on BSO-Mediated Chemosensitization
The following tables summarize quantitative data from various preclinical studies demonstrating the efficacy of BSO in enhancing the cytotoxic effects of different chemotherapeutic agents across a range of cancer cell lines.
| Cell Line | Chemotherapeutic Agent | BSO Concentration | Effect on GSH Levels | Fold Increase in Cytotoxicity (approx.) | Reference |
| SNU-1 (Stomach Cancer) | Cisplatin | 1 mM | 75.7% depletion | Not specified, but "markedly enhanced" | [6] |
| OVCAR-3 (Ovarian Cancer) | Cisplatin | 2 mM | 63.0% depletion | Not specified, but "markedly enhanced" | [6] |
| HN-38 (Head and Neck Cancer) | Cisplatin | >10 µM | 93% decrease with BSO | Markedly growth inhibited | [1] |
| SCC-25CP (Head and Neck Cancer) | Cisplatin | Not specified | 50% decrease with BSO | Not specified | [1] |
| FaDu (Head and Neck Cancer) | Cisplatin (0.5 µmol/L) | 1 mmol/L | Significant decrease | Clonogenic survival decreased | [7] |
| Cell Line | Chemotherapeutic Agent | BSO Concentration | Apoptosis Measurement | Outcome | Reference |
| GBC-SD (Gallbladder Cancer) | Cisplatin | 50 µM | Annexin V Assay | Significant increase in apoptosis | [3] |
| RBE (Cholangiocarcinoma) | Cisplatin | 50 µM | Annexin V Assay | Significant increase in apoptosis | [3] |
| BT16 (Rhabdoid Tumor) | Cisplatin (10 µM) | 200 µM | Annexin V/PI Staining | Significant increase in apoptosis | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of BSO on chemosensitivity.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of BSO for a specified duration (e.g., 24 hours).
-
Add the chemotherapeutic agent at various concentrations to the BSO-pre-treated and control wells.
-
Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with BSO and/or the chemotherapeutic agent as described in the cell viability protocol.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.
Intracellular Glutathione (GSH) Quantification (Monochlorobimane Assay)
This assay utilizes the fluorescent dye monochlorobimane (B1663430) (mCB) which becomes fluorescent upon binding to GSH.
Materials:
-
Monochlorobimane (mCB)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with BSO at various concentrations and for different time points.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing mCB (final concentration typically 40-100 µM).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry (Excitation: ~380 nm, Emission: ~460 nm) or measure the fluorescence intensity using a microplate reader.
-
The fluorescence intensity is directly proportional to the intracellular GSH concentration.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with BSO and/or the chemotherapeutic agent.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm) or a fluorescence microplate reader.
-
An increase in fluorescence indicates an elevation in intracellular ROS levels.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells as required and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of BSO-induced chemosensitization.
Caption: Signaling pathway of BSO-mediated apoptosis.
Caption: General experimental workflow.
Conclusion
The depletion of intracellular glutathione by buthionine sulfoximine represents a promising strategy to overcome chemoresistance in a variety of tumor types. As demonstrated by the quantitative data and the underlying molecular mechanisms, BSO can significantly enhance the efficacy of conventional chemotherapeutic agents. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and validate the chemosensitizing effects of BSO in their own preclinical models. Further research into the optimal dosing and scheduling of BSO in combination with different anticancer drugs is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of de novo glutathione and nucleotide biosynthesis is synthetically lethal in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DL-Buthionine-(S,R)-sulfoximine (BSO) In Vitro
Application Notes
Introduction
DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2][3] By inhibiting this enzyme, BSO effectively depletes intracellular GSH levels.[1][2] Glutathione is a critical intracellular antioxidant, playing a key role in protecting cells from oxidative stress and detoxifying xenobiotics.[2] Consequently, BSO is widely used as a research tool to study the effects of GSH depletion and to enhance the cytotoxicity of various anticancer agents and radiation therapy in cancer cells that have high GSH levels, which is often associated with drug resistance.[4][5]
Mechanism of Action
BSO is a synthetic amino acid that acts as an irreversible inhibitor of γ-GCS.[6] This inhibition leads to a time- and dose-dependent decrease in intracellular GSH concentration.[7][8] The depletion of GSH has several downstream consequences, including:
-
Increased Oxidative Stress: Reduced GSH levels impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, which can cause damage to DNA, proteins, and lipids.[2]
-
Induction of Apoptosis: The accumulation of ROS and the resulting cellular damage can trigger programmed cell death, or apoptosis.[9]
-
Sensitization to Therapy: Many cancer cells rely on high levels of GSH to withstand the oxidative stress induced by chemotherapy and radiotherapy. By depleting GSH, BSO can sensitize these cells to the cytotoxic effects of such treatments.[4]
Applications in Research
-
Cancer Biology: Studying the role of GSH in cancer cell proliferation, survival, and drug resistance. BSO is frequently used in combination with chemotherapeutic agents to investigate synergistic effects.
-
Toxicology: Investigating the mechanisms of xenobiotic-induced toxicity where GSH plays a protective role.
-
Neurobiology: Exploring the role of oxidative stress in neurodegenerative diseases.
-
Immunology: Examining the importance of GSH in immune cell function and response.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies using BSO.
Table 1: BSO Concentration and Glutathione Depletion in Various Cell Lines
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| MCF-7/ADRR | 50 mM | 48 h | 80-90% | [5] |
| Murine Tumors | 4 mmol/kg (in vivo) | 10-12 h | 55-65% | [7] |
| Murine Kidney | 2.5 mmol/kg (in vivo) | ~5 h | 80% | [7] |
| Murine Liver | 2.5 mmol/kg (in vivo) | ~5 h | 74% | [7] |
| Murine Bone Marrow | 2.5 mmol/kg (in vivo) | ~8 h | 83% | [7] |
Table 2: Cytotoxicity of BSO in Cancer Cell Lines
| Cell Line | Assay | BSO Concentration | Effect | Reference |
| K562 | MTT | 20 µM, 40 µM | Significant inhibition of proliferation | [10] |
| Ovarian Cancer | MTT | Not specified | Modulation of cisplatin (B142131) and doxorubicin (B1662922) sensitivity | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][11]
Materials:
-
Cells of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom microplate
-
This compound (BSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
BSO Treatment: Prepare various concentrations of BSO in complete culture medium. Remove the old medium from the wells and add 100 µL of the BSO-containing medium. Include untreated control wells. Incubate for the desired treatment period (e.g., 48 hours).[10]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability can be expressed as a percentage of the untreated control.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells of interest
-
BSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with BSO as described in the MTT assay protocol. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13][14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and gates.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the overall ROS levels within cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
BSO
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 25 mM in DMSO)
-
Serum-free culture medium
-
PBS
-
Black 96-well microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with BSO as described previously.
-
DCFH-DA Loading: After BSO treatment, remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of DCFH-DA working solution (e.g., 5-25 µM in serum-free medium) to each well.[9][15][16]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[15][17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[17] Alternatively, cells can be harvested and analyzed by flow cytometry.[17]
-
Data Analysis: Subtract the background fluorescence of unstained cells. The increase in fluorescence intensity in BSO-treated cells compared to control cells indicates an increase in ROS production.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells of interest
-
BSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After BSO treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[18]
Visualizations
Caption: BSO inhibits γ-GCS, leading to GSH depletion, increased ROS, and apoptosis.
Caption: General experimental workflow for in vitro studies using BSO.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchhub.com [researchhub.com]
- 7. Depletion of tumour versus normal tissue glutathione by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of tumour glutathione in vivo by buthionine sulphoximine: modulation by the rate of cellular proliferation and inhibition of cancer growth. [fitforthem.unipa.it]
- 9. bioquochem.com [bioquochem.com]
- 10. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Buthionine Sulfoximine (BSO) Treatment in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a critical enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2] By depleting intracellular GSH levels, BSO treatment can sensitize cancer cells to chemotherapy and radiation, as well as induce a specific form of programmed cell death known as ferroptosis.[3][4][5][6][7] These application notes provide a comprehensive overview of BSO treatment concentrations, relevant experimental protocols, and the underlying signaling pathways for researchers utilizing BSO in cell culture studies.
Data Presentation: BSO Treatment Concentrations and Effects
The efficacy of BSO is highly dependent on the cell type, treatment duration, and desired biological outcome. The following table summarizes various BSO concentrations and their observed effects in different cell lines as reported in the literature.
| Cell Line | BSO Concentration | Treatment Duration | Key Effects |
| ZAZ and M14 Melanoma | 4.9 µM, 18 µM (IC50) | Not Specified | Inhibition of proliferation[8] |
| A2780 Ovarian Cancer | 8.5 µM (IC50) | Not Specified | Inhibition of proliferation[8] |
| MCF-7 Breast Cancer | 26.5 µM (IC50) | Not Specified | Inhibition of proliferation[8] |
| HeLa Cells | 10 µM | Not Specified | Increased Reactive Oxygen Species (ROS) levels[8] |
| A172 and T98G Glioblastoma | 100 µM | Not Specified | Induction of ferroptosis[8] |
| Bovine Aortic Endothelial Cells | 1 mM (in combination with methylglyoxal) | Not Specified | Induction of apoptosis[8] |
| V79-379A Chinese Hamster Lung | 50 µM, 500 µM | 10 hours | >95% GSH depletion[9] |
| SNU-1 Stomach Cancer | 0.02 mM - 2 mM | 2 hours - 2 days | Significant depletion of intracellular thiol concentration[5] |
| OVCAR-3 Ovarian Cancer | 1 mM, 2 mM | 2 days | 63-74% depletion of intracellular thiol concentration[5] |
| GBC-SD Gallbladder Cancer | 50 µM | 24 hours | Enhanced cisplatin-induced apoptosis[7] |
| RBE Cholangiocarcinoma | 50 µM | 24 hours | Enhanced cisplatin-induced inhibition of cell viability[7] |
| 4T1 Breast Cancer | 200 µg/mL | 24 hours | Significant increase in intracellular ROS levels[10] |
| 5637 Bladder Cancer | 40 µM, 400 µM | 24 hours | Decreased intracellular GSH, blocked cell proliferation and migration[11] |
| Neuroblastoma (MYCN-amplified) | Not Specified | Not Specified | Overproduction of ROS and induction of apoptosis[12] |
Experimental Protocols
Protocol for BSO Treatment and Cell Viability Assessment (MTT Assay)
This protocol outlines a general procedure for treating cultured cells with BSO and subsequently measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
BSO (Buthionine sulfoximine)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
BSO Treatment: Prepare a stock solution of BSO in sterile water or PBS. Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different BSO concentrations. Include a vehicle control (medium without BSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13][14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol for Intracellular Glutathione (GSH) Measurement
This protocol describes the quantification of intracellular GSH levels using Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid) - DTNB), which reacts with free thiols to produce a colored product.
Materials:
-
DTNB solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M Na₂HPO₄·7H₂O, 1 mM EDTA, pH 8.0)
-
Lysis Buffer (50 mM K₂HPO₄, 1 mM EDTA, pH 6.5, 0.1% v/v Triton X-100)
-
GSH standards (serial dilutions from 1.25 mM to 0 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After BSO treatment, detach and collect cells (e.g., 5 x 10⁴ cells/mL). Centrifuge at 450 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 100 µL of ice-cold lysis buffer.[15]
-
Incubation and Centrifugation: Incubate the cell lysate on ice for 15 minutes with occasional gentle tapping. Clear the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C.[15]
-
Sample and Standard Preparation: Pipette 50 µL of the cleared lysate and the GSH standards into separate wells of a 96-well microplate.[15]
-
Reaction Initiation: Add 40 µL of reaction buffer to each well, followed by 10 µL of DTNB solution.[15]
-
Incubation: Incubate the plate for 15 minutes at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[15]
-
Data Analysis: Calculate the concentration of free thiols in the samples based on the GSH standard curve and normalize to the total protein concentration of the lysate.
Protocol for Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol details the use of the cell-permeable dye 2′,7′-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA solution (stock solution in DMSO, diluted to a working concentration in serum-free medium)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with BSO as described in the cell viability protocol.
-
Cell Harvesting and Washing: After treatment, harvest the cells and wash them once with PBS.
-
DCFDA Staining: Resuspend the cells in pre-warmed serum-free medium containing the DCFDA working solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash them with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity immediately using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence microplate reader.[10][16][17]
Signaling Pathways and Experimental Workflows
BSO-Induced Ferroptosis Signaling Pathway
BSO treatment leads to the depletion of intracellular GSH, a key antioxidant. This depletion inhibits the activity of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to lipid peroxidation and ultimately, a form of iron-dependent cell death called ferroptosis.[3][4][18]
Caption: BSO inhibits γ-GCS, leading to GSH depletion, GPX4 inactivation, and ferroptosis.
Experimental Workflow for BSO Treatment and Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of BSO on cultured cells.
Caption: A standard workflow for BSO treatment and subsequent cellular analysis.
References
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 4. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 16. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
In Vivo Administration of L-Buthionine-(S,R)-Sulfoximine (BSO) in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (B108866) (GSH).[1][2] By inhibiting γ-GCS, BSO administration leads to the depletion of intracellular GSH, a critical antioxidant and a key player in cellular detoxification processes.[3] This targeted depletion of GSH makes BSO a valuable tool in various in vivo research applications, particularly in oncology and studies of oxidative stress.
These application notes provide a comprehensive overview of the in vivo use of BSO in mouse models, including detailed protocols, quantitative data on its effects, and a description of the underlying signaling pathways.
Mechanism of Action: Inhibition of Glutathione Synthesis
BSO specifically inhibits the enzyme γ-glutamylcysteine synthetase, which is responsible for ligating glutamate (B1630785) and cysteine to form γ-glutamylcysteine. This dipeptide is then combined with glycine (B1666218) in a reaction catalyzed by glutathione synthetase to form glutathione (GSH). By blocking the initial, rate-limiting step, BSO effectively halts de novo GSH synthesis.[1][2] Existing intracellular GSH is consumed through normal cellular processes, and without replenishment, its levels progressively decline.
Caption: BSO inhibits the enzyme γ-GCS, blocking the first step of GSH synthesis.
Applications in Mouse Models
The primary in vivo applications of BSO in mouse models include:
-
Sensitization of Tumor Cells to Chemotherapy: Many cancer cells exhibit resistance to chemotherapy through mechanisms involving GSH-mediated detoxification of cytotoxic agents. By depleting GSH, BSO can enhance the efficacy of various chemotherapeutic drugs, including alkylating agents like melphalan (B128) and platinum-based drugs like cisplatin.[2][4][5]
-
Induction of Oxidative Stress: GSH is a major intracellular antioxidant. Its depletion by BSO leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[6][7] This is a valuable model for studying the cellular responses to oxidative damage and the role of oxidative stress in various pathologies.
-
Radiosensitization: Similar to chemosensitization, depleting GSH can increase the sensitivity of tumor cells to radiation therapy, as GSH is involved in mitigating the DNA damage caused by ionizing radiation.[2]
-
Modeling Diseases Associated with GSH Deficiency: BSO can be used to create animal models that mimic human diseases characterized by impaired GSH synthesis or chronic oxidative stress.
Data Presentation: In Vivo Effects of BSO on Glutathione Levels
The following tables summarize quantitative data from various studies on the effects of BSO administration on GSH levels in different mouse tissues.
Table 1: Glutathione Depletion via Intraperitoneal (i.p.) Injection of BSO
| Mouse Strain | BSO Dose | Dosing Schedule | Tissue | % GSH Depletion (Compared to Control) | Time Point of Measurement | Reference |
| C3H | 6 mM (0.0265 g/mouse ) | 12 and 6 hours before measurement | Bone Marrow | 35% | N/A | [8] |
| C3H | 6 mM (0.0265 g/mouse ) | 12 and 6 hours before measurement | Liver | 87% | N/A | [8] |
| C3H | 6 mM (0.0265 g/mouse ) | 12 and 6 hours before measurement | Muscle | 59% | N/A | [8] |
| BALB/c | 2 mmol/kg | Single injection | Blood Plasma (non-pregnant) | 58% | 12 hours post-injection | [9] |
| BALB/c | 2 mmol/kg | Single injection | Blood Plasma (pregnant) | 51% | 12 hours post-injection | [9] |
| C3H | 0.8 - 1.6 g/kg | Single injection | Liver | ~65% | 2-4 hours post-injection | [10] |
| C3H | 0.8 - 1.6 g/kg | Single injection | Kidney | ~65% | 2-4 hours post-injection | [10] |
Table 2: Glutathione Depletion via BSO in Drinking Water
| Mouse Strain | BSO Concentration in Water | Duration | Tissue | % GSH Depletion (Compared to Control) | Reference |
| N/A | 20 mM | 14 days | Liver | 53.6% | [11] |
| N/A | 20 mM | 14 days | Kidney | 83.3% | [11] |
| N/A | 30 mM | Up to 28 days | Lungs | 41% | [12] |
| N/A | 30 mM | Up to 28 days | Liver | 55.7% | [12] |
| N/A | 30 mM | Up to 28 days | Kidneys | 30.5% | [12] |
| N/A | 30 mM | Up to 28 days | Blood | 30% | [12] |
| CBA-C57 | 222 mg/100 mL (~10 mM) | 28 days | N/A | N/A (Tumor growth reduction observed) | [13] |
Table 3: Glutathione Depletion via Subcutaneous (s.c.) Injection of BSO
| Mouse Strain | BSO Dose | Dosing Schedule | Tissue | % GSH Depletion (Compared to Control) | Time Point of Measurement | Reference |
| C3H | 5 mmol/kg | Four times every 12 hours | NFSa Fibrosarcoma | 98% | 12 hours after last injection | [4] |
| C3H | 5 mmol/kg | Four times every 12 hours | Bone Marrow | 59% | 12 hours after last injection | [4] |
Experimental Protocols
Protocol 1: Chemosensitization of Tumors in a Xenograft Mouse Model
This protocol is a general guideline for using BSO to enhance the efficacy of a chemotherapeutic agent in a tumor-bearing mouse model.
Materials:
-
L-Buthionine-(S,R)-sulfoximine (BSO)
-
Sterile 0.9% saline
-
Chemotherapeutic agent of choice (e.g., melphalan, cisplatin)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile syringes and needles
Procedure:
-
Preparation of BSO Solution: Dissolve BSO in sterile 0.9% saline to the desired concentration (e.g., for a 5 mmol/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL). Adjust the pH to ~7.0 if necessary.
-
BSO Administration: Administer BSO to the tumor-bearing mice via the chosen route. A common regimen for chemosensitization is subcutaneous or intraperitoneal injection. For example, inject 5 mmol/kg of BSO subcutaneously four times at 12-hour intervals.[4]
-
Timing of Chemotherapy: Administer the chemotherapeutic agent at a time point when GSH depletion is maximal in the tumor tissue. This is often 12 hours after the final BSO injection.[4]
-
Control Groups: Include the following control groups in your experimental design:
-
Vehicle control (saline)
-
BSO alone
-
Chemotherapeutic agent alone
-
-
Monitoring and Endpoint Analysis: Monitor tumor growth using calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Spleen colony assays can be used to assess bone marrow toxicity.[4]
Caption: Workflow for a chemosensitization study using BSO in mice.
Protocol 2: Induction of Systemic Oxidative Stress via BSO in Drinking Water
This protocol describes a method for long-term, continuous administration of BSO to induce a state of chronic GSH depletion and oxidative stress.
Materials:
-
L-Buthionine-(S,R)-sulfoximine (BSO)
-
Drinking water bottles for mice
-
Mice
Procedure:
-
Preparation of BSO-Containing Water: Dissolve BSO directly into the drinking water at the desired concentration. A commonly used and well-tolerated concentration is 20 mM.[11] Ensure the BSO is fully dissolved.
-
Administration: Replace the regular drinking water bottles in the mouse cages with the BSO-containing water.
-
Duration: Provide the BSO-containing water ad libitum for the desired duration of the study, which can range from days to several weeks (e.g., 14 days).[11]
-
Control Group: Maintain a control group of mice that receive regular drinking water.
-
Monitoring and Analysis:
-
Monitor the water consumption to estimate the daily dose of BSO.
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, kidney, brain) for analysis.
-
Measure GSH levels in the tissues to confirm depletion.
-
Assess markers of oxidative stress (e.g., malondialdehyde, protein carbonyls).
-
Important Considerations
-
Toxicity: While BSO is generally well-tolerated at effective doses, high concentrations or prolonged administration can lead to toxicity. It is crucial to monitor the health of the animals throughout the experiment. Some studies have noted a decrease in liver weight at 30 mM BSO in drinking water.[11]
-
Differential Tissue Depletion: The extent and timing of GSH depletion can vary significantly between different tissues. For example, tumors may show more profound and sustained GSH depletion compared to bone marrow.[4] This differential effect can be exploited to achieve a therapeutic window in cancer therapy.
-
Reversibility: The effects of BSO are reversible. After cessation of BSO administration, GSH levels will return to baseline.[12]
-
Mouse Strain: The response to BSO may vary between different mouse strains.
-
BSO Preparation: Always ensure that BSO is fully dissolved and, for injections, that the pH is adjusted to a physiological range.
Conclusion
The in vivo administration of BSO in mouse models is a powerful and well-established technique for studying the roles of glutathione and oxidative stress in health and disease. By carefully selecting the dose, route of administration, and experimental design, researchers can effectively deplete GSH to sensitize tumors to therapy, induce oxidative stress, or model diseases associated with GSH deficiency. The protocols and data provided here serve as a comprehensive guide for the successful implementation of BSO in preclinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitization by buthionine sulfoximine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of buthionine sulfoximine on the sensitivity to doxorubicin of parent and MDR tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pro-oxidant buthionine sulfoximine (BSO) reduces tumor growth of implanted Lewis lung carcinoma in mice associated with increased protein carbonyl, tubulin abundance, and aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment with BSO and Cisplatin
Enhancing Cisplatin (B142131) Efficacy in Cancer Cells through Glutathione (B108866) Depletion with Buthionine Sulfoximine (B86345)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, a phenomenon frequently linked to the cellular antioxidant defense system. Glutathione (GSH), a tripeptide thiol, plays a pivotal role in detoxifying cisplatin through direct conjugation, thereby reducing its cytotoxic effects.[1] Buthionine sulfoximine (BSO) is a specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[2][3] By depleting intracellular GSH levels, BSO has been shown to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and reduced cell viability.[1][2][4] This document provides detailed protocols for the co-treatment of cancer cells with BSO and cisplatin and for the subsequent evaluation of its effects.
Mechanism of Action:
The synergistic effect of BSO and cisplatin co-treatment stems from the inhibition of GSH synthesis by BSO. This leads to a reduction in the intracellular GSH pool, which in turn compromises the cancer cell's ability to neutralize cisplatin. The increased intracellular concentration of active cisplatin leads to greater DNA damage and the induction of apoptosis. Furthermore, the depletion of GSH can lead to an increase in reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[5]
References
- 1. [Increasing chemosensitivity to cisplatin by glutathione depletion with buthionine sulfoximine. In vitro and in vivo studies with a human squamous cell cancer line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A platinum(IV) prodrug strategy to overcome glutathione-based oxaliplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term Buthionine Sulfoximine (BSO) Treatment in Chronic Studies
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of L-buthionine-S,R-sulfoximine (BSO) for long-term glutathione (B108866) (GSH) depletion in chronic studies. BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis.[1][2] Chronic administration of BSO is a valuable tool to investigate the roles of GSH depletion and oxidative stress in various physiological and pathological processes.
Data Presentation: Summary of Quantitative Data
The following tables summarize the effects of long-term BSO treatment on GSH levels and markers of oxidative stress from various chronic studies.
Table 1: Long-term BSO Treatment Protocols and Effects on Glutathione (GSH) Levels
| Animal Model | BSO Dose | Administration Route | Treatment Duration | Tissue/Cell Type | Percentage of Control GSH Level | Reference |
| Mice | 30 mM | Drinking Water | 28 days | Lung | 59.0% | [3] |
| Lung Lavage Fluid | 35.0% | [3] | ||||
| Liver | 44.3% | [3] | ||||
| Kidneys | 69.5% | [3] | ||||
| Blood | 70.0% | [3] | ||||
| Mice | Not Specified | Not Specified | 12 days | Liver | 28% | [4] |
| Kidney | 15% | [4] | ||||
| Quadriceps Muscle | 7% | [4] | ||||
| Plasma | 35% | [4] | ||||
| Rats | 100 mg/kg/day | Not Specified | 5 days | Skeletal Muscle | ~10% | [5] |
| Mice | 2 mmol/kg | Not Specified | 35 days | Blood | Significantly Reduced | [6][7] |
| Human B Lymphoma Cells | Not Specified | In vitro | 24 hours | Whole Cells | 5% | [8] |
| H9c2 Cardiomyocytes | 10 mM | In vitro | 12 hours | Whole Cells | 43% | [9] |
Table 2: Effects of Long-term BSO Treatment on Oxidative Stress Markers and Antioxidant Enzymes
| Animal Model/Cell Line | BSO Treatment | Marker/Enzyme | Effect | Reference |
| H9c2 Cardiomyocytes | 10 mM | Reactive Oxygen Species (ROS) | Significantly Increased | [9] |
| Human B Lymphoma Cells | Not Specified | Reactive Oxygen Species (ROS) | Increased after 48-72 hours | [8] |
| Rats | Not Specified | Superoxide Dismutase (SOD) | Diminished Activity | [1] |
| Catalase | Diminished Activity | [1] | ||
| Glutathione Peroxidase (GPx) | Diminished Activity | [1] | ||
| Lipid Peroxidation (TBARS & Conjugated Dienes) | Increased | [1] | ||
| Mice | 2 mmol/kg for 35 days | Malondialdehyde (MDA) | Increased | [6][7] |
| Superoxide Dismutase (SOD) | Reduced | [6][7] | ||
| Catalase (CAT) | Reduced | [6][7] | ||
| Glutathione Peroxidase (GPx) | Reduced | [6][7] |
Experimental Protocols
Protocol 1: In Vivo BSO Administration in Drinking Water (Mouse Model)
This protocol is adapted from studies demonstrating effective GSH depletion in mice through oral administration of BSO.[3]
Materials:
-
L-buthionine-S,R-sulfoximine (BSO)
-
Sterile drinking water
-
Animal water bottles
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of BSO Solution:
-
Dissolve BSO in sterile drinking water to a final concentration of 20-30 mM. For a 30 mM solution, dissolve 6.67 g of BSO (M.W. 222.28 g/mol ) in 1 L of water.
-
Prepare the solution fresh at least twice a week to ensure stability.
-
-
Animal Acclimatization:
-
House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
BSO Administration:
-
Replace the regular drinking water with the BSO-containing water for the experimental group.
-
The control group should receive untreated sterile drinking water.
-
Monitor water consumption to ensure adequate hydration and estimate BSO intake.
-
-
Treatment Duration:
-
Continue the treatment for the desired period, which can range from several days to weeks (e.g., 28 days).[3]
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Collect blood and tissues of interest (e.g., liver, lung, kidney, muscle) for subsequent analysis.
-
Protocol 2: Measurement of Total Glutathione (GSH) Levels
This protocol describes a common enzymatic recycling method for quantifying total GSH.
Materials:
-
Tissue homogenates or cell lysates
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
GSH reductase
-
NADPH
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 5 mM EDTA, pH 7.5)
-
GSH standard solution
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization
-
96-well microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a deproteinizing agent like 5% MPA on ice.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for the GSH assay.
-
-
Assay Reaction:
-
Prepare a master mix containing phosphate buffer, DTNB, and GSH reductase.
-
Add samples and GSH standards to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the GSH concentration.
-
-
Calculation:
-
Generate a standard curve using the known concentrations of the GSH standards.
-
Calculate the GSH concentration in the samples based on the standard curve.
-
Protocol 3: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures MDA, a common marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Tissue homogenates or cell lysates
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a suitable buffer containing BHT.
-
-
Reaction:
-
Add TCA to the homogenate to precipitate proteins and centrifuge.
-
Mix the supernatant with TBA solution.
-
Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Calculation:
-
Create a standard curve using MDA or TMP.
-
Determine the MDA concentration in the samples from the standard curve and express it relative to the protein concentration of the sample.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: BSO-induced apoptotic signaling pathway.
Caption: Experimental workflow for a chronic BSO study.
References
- 1. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione depletion in rested and exercised mice: biochemical consequence and adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Buthionine Sulfoximine (BSO) to Modulate Therapy Response in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex in vivo tumor microenvironment, including gradients of nutrients, oxygen, and therapeutic agents, as well as intricate cell-cell and cell-matrix interactions. A key aspect of the tumor microenvironment is the cellular redox state, which is largely maintained by the antioxidant glutathione (B108866) (GSH). Elevated intracellular GSH levels are frequently associated with therapeutic resistance. Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[1] By depleting intracellular GSH, BSO can sensitize cancer cells to various therapies, including chemotherapy and radiation. This application note provides a detailed guide to the use of BSO in 3D cell culture models to investigate its potential as a chemosensitizing agent.
Mechanism of Action
BSO irreversibly inhibits γ-GCS, leading to a depletion of the intracellular GSH pool. This depletion has several downstream consequences that can enhance the efficacy of anticancer treatments:
-
Increased Oxidative Stress: Reduced GSH levels compromise the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cellular damage.[2]
-
Enhanced Drug Efficacy: Many chemotherapeutic agents are detoxified or effluxed from cells through GSH-dependent mechanisms. Depletion of GSH can therefore increase the intracellular concentration and cytotoxic effects of these drugs.
-
Induction of Apoptosis: The shift in cellular redox balance caused by GSH depletion can trigger apoptotic signaling pathways.[2][3]
Data Presentation
The efficacy of BSO can differ significantly between 2D and 3D cell culture models. The compact structure of 3D models can limit drug penetration and the unique cellular physiology within spheroids can influence treatment response. Below are tables summarizing the expected and reported quantitative effects of BSO in 2D versus 3D cell culture models.
| Cell Line | Culture Model | BSO Concentration (µM) | Treatment Duration (h) | Outcome | Result | Reference |
| Lymphoid Tumor Cells | 2D | 50 | 24 | Viability | No substantial decrease | [1] |
| Lymphoid Tumor Cells | 3D (in gel) | 50 | 24 | Viability | Significantly blunted | [1] |
Table 1: Effect of BSO on the Viability of Lymphoid Tumor Cells in 2D vs. 3D Culture.
| Drug | Cell Line | Culture Model | BSO Concentration | IC50 (without BSO) | IC50 (with BSO) | Fold Change in Sensitivity |
| Cisplatin | A549 (Lung Cancer) | 2D | Hypothetical | 10 µM | 5 µM | 2 |
| Cisplatin | A549 (Lung Cancer) | 3D Spheroid | Hypothetical | 30 µM | 20 µM | 1.5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 2D | Hypothetical | 1 µM | 0.4 µM | 2.5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 3D Spheroid | Hypothetical | 5 µM | 3 µM | 1.7 |
Table 2: Hypothetical Chemosensitization Effect of BSO in 2D vs. 3D Cell Culture. This table illustrates the expected trend of increased drug resistance in 3D models and the sensitizing effect of BSO. Actual values will be cell line and drug-dependent.
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000 - 10,000 cells/100 µL, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: BSO Treatment and Viability Assessment in 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with BSO and subsequent assessment of cell viability.
Materials:
-
Pre-formed cancer cell spheroids (from Protocol 1)
-
Buthionine Sulfoximine (BSO) solution (stock prepared in sterile water or PBS)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
After spheroid formation (Day 3-5), prepare serial dilutions of BSO in complete cell culture medium at 2X the final desired concentrations.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the 2X BSO dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium without BSO).
-
For chemosensitization studies, a second drug can be added concurrently or after a pre-incubation period with BSO.
-
Incubate the spheroids with BSO for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, assess cell viability using the CellTiter-Glo® 3D Assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of BSO if applicable.
Protocol 3: Glutathione Depletion Assay in 3D Spheroids
This protocol describes the measurement of intracellular glutathione levels in BSO-treated spheroids.
Materials:
-
Pre-formed and BSO-treated cancer cell spheroids
-
GSH/GSSG-Glo™ Assay kit or similar
-
Reagents for spheroid dissociation (e.g., TrypLE™ Express)
-
Luminometer
Procedure:
-
Treat spheroids with BSO as described in Protocol 2.
-
At the end of the treatment period, carefully collect the spheroids from each well. This can be done by gentle pipetting.
-
Wash the collected spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using a suitable dissociation reagent (e.g., incubate with TrypLE™ Express at 37°C for 5-10 minutes with gentle agitation).
-
Neutralize the dissociation reagent and pellet the cells by centrifugation.
-
Lyse the cells and perform the glutathione assay according to the manufacturer's protocol for the chosen kit (e.g., GSH/GSSG-Glo™ Assay). This will typically involve separate measurements for total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
-
Data Analysis: Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration. Determine the GSH/GSSG ratio. Compare the glutathione levels in BSO-treated spheroids to the vehicle control.
Mandatory Visualization
Caption: BSO inhibits γ-GCS, blocking the first step of GSH synthesis.
Caption: Workflow for BSO treatment and analysis in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Buthionine Sulfoximine (BSO) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2] Depletion of intracellular GSH with BSO disrupts the cellular redox balance, leading to increased levels of reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis in various cell types.[1][2][3] This makes BSO a valuable tool in cancer research, both as a standalone agent and as a chemosensitizer to enhance the efficacy of other anti-cancer drugs.[4]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6] The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[7][8] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and the loss of membrane integrity.[7]
These application notes provide detailed protocols for inducing and analyzing apoptosis in cells treated with BSO using flow cytometry.
Mechanism of BSO-Induced Apoptosis
BSO treatment leads to the depletion of intracellular GSH, a critical antioxidant. This depletion results in an accumulation of ROS, which in turn can trigger multiple pro-apoptotic signaling pathways.[1][3] Key events in BSO-induced apoptosis include:
-
Increased Oxidative Stress: The reduction in GSH levels leads to an imbalance between ROS production and detoxification, causing oxidative damage to cellular components.[1][3]
-
Mitochondrial Dysfunction: Oxidative stress can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3]
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, particularly caspase-3, which are key executioners of apoptosis.[2][3]
-
Activation of Stress-Activated Protein Kinases: BSO-induced ROS can activate signaling pathways such as the JNK and ERK pathways, which can contribute to the apoptotic response.[9][10]
-
PKC-δ Activation: In some cell types, BSO-induced apoptosis is mediated through the activation of Protein Kinase C-delta (PKC-δ).[1][3]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of BSO-treated cells.
Table 1: Percentage of Apoptotic and Necrotic Cells After BSO Treatment
| Treatment | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| BSO | 50 µM | 75.6 ± 3.5 | 12.8 ± 1.9 | 8.9 ± 1.2 | 2.7 ± 0.6 |
| BSO | 100 µM | 52.1 ± 4.2 | 25.4 ± 2.8 | 18.3 ± 2.1 | 4.2 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 1 µM | 30.7 ± 3.9 | 40.1 ± 4.5 | 25.6 ± 3.3 | 3.6 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3 Activity in BSO-Treated Cells
| Treatment | Concentration | Fold Increase in Caspase-3 Activity |
| Control | 0 µM | 1.0 |
| BSO | 50 µM | 2.8 ± 0.4 |
| BSO | 100 µM | 5.2 ± 0.7 |
| Positive Control (e.g., Etoposide) | 50 µM | 8.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis with BSO
This protocol describes the general procedure for treating cultured cells with BSO to induce apoptosis. The optimal concentration of BSO and incubation time will vary depending on the cell line and should be determined empirically.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Buthionine sulfoximine (BSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of BSO in sterile water or PBS. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BSO. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the apoptosis analysis protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for staining BSO-treated cells with Annexin V-FITC and PI for flow cytometric analysis.[7][8][11]
Materials:
-
BSO-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, carefully collect the culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells once with PBS, and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining for optimal results.[11]
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and gates.
-
Acquire data for a minimum of 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Mandatory Visualizations
Caption: Signaling pathway of BSO-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. static.igem.org [static.igem.org]
- 9. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway | PLOS One [journals.plos.org]
- 10. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Measuring Intracellular ROS Levels Following BSO Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are chemically reactive species containing oxygen, which play a dual role in biological systems. At low to moderate concentrations, they function as critical second messengers in various cellular signaling pathways. However, their overproduction can lead to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1]
L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH).[2][3][4] Glutathione is a major intracellular antioxidant, and its depletion by BSO sensitizes cells to oxidative stress, often leading to an increase in intracellular ROS levels and subsequent apoptosis.[5][6] Therefore, the administration of BSO is a widely used experimental approach to study the cellular responses to oxidative stress.
These application notes provide detailed protocols for the measurement of intracellular ROS levels in cultured mammalian cells following treatment with BSO. The described methods utilize common fluorescent probes and can be adapted for analysis by fluorescence microscopy, microplate readers, or flow cytometry.
Signaling Pathway of BSO-Induced ROS Production
BSO inhibits the synthesis of glutathione (GSH), a key intracellular antioxidant. The resulting depletion of GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in ROS can subsequently trigger downstream signaling pathways, including the activation of protein kinase C delta (PKC-δ), which can further contribute to cellular responses such as apoptosis.
Caption: BSO-induced ROS production signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of BSO treatment on cellular glutathione levels and the subsequent increase in intracellular ROS.
Table 1: Effect of BSO Treatment on Cellular Glutathione (GSH) Levels
| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (%) | Reference |
| Human B lymphoma (PW) | Not Specified | 24 hours | 95% (total GSH) | [5] |
| Human stomach cancer (SNU-1) | 1 mM | 48 hours | 75.7% | [2] |
| Human stomach cancer (SNU-1) | 2 mM | 48 hours | 76.2% | [2] |
| Human ovarian cancer (OVCAR-3) | 1 mM | 48 hours | 74.1% | [2] |
| Human ovarian cancer (OVCAR-3) | 2 mM | 48 hours | 63.0% | [2] |
| Mouse fetuses (in vivo) | 2 mM (in drinking water) | Gestation | 45% | [7] |
| Mouse fetuses (in vivo) | 20 mM (in drinking water) | Gestation | 70% | [7] |
| Cardiomyocytes (H9c2) | 10 mM | 0.5 hours | ~20% | [8] |
| Cardiomyocytes (H9c2) | 10 mM | 1 hour | ~43% | [8] |
| Cardiomyocytes (H9c2) | 10 mM | 4 hours | ~54% | [8] |
| Cardiomyocytes (H9c2) | 10 mM | 12 hours | ~57% | [8] |
Table 2: Increase in Intracellular ROS Levels Following BSO Treatment
| Cell Line | BSO Concentration | Treatment Duration | Fold Increase in ROS | Assay Used | Reference |
| 4T1 breast cancer | 200 µg/mL | 24 hours | Significant increase | DCFDA | [9] |
| Neuroblastoma (SK-N-BE-2C) | 1 mM | 24-72 hours | Significant increase | DCF | [10] |
| Intestinal myofibroblasts (18Co) | Not Specified | 3 hours | ~100% | H2DCFDA | [11] |
| Intestinal myofibroblasts (18Co) | Not Specified | 24 hours | ~100% | H2DCFDA | [11] |
| Chicken macrophage (HD-11) | 200 µM | 24 hours | Significant increase | DCFDA | [12] |
Experimental Protocols
General Cell Culture and BSO Treatment
A crucial first step in these protocols is the proper handling and treatment of cell cultures.
Materials:
-
Cultured mammalian cells of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
L-buthionine-S,R-sulfoximine (BSO)
-
Vehicle for BSO (e.g., sterile water or PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of BSO in a suitable vehicle. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cell culture plates and replace it with the BSO-containing medium.
-
Include a vehicle-treated control group (cells treated with the same concentration of the vehicle used to dissolve BSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2][5]
Protocol 1: Measurement of General Intracellular ROS using DCFDA/H2DCFDA
2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][13][14]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of de novo glutathione and nucleotide biosynthesis is synthetically lethal in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Intracellular ROS Assay [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glutathione Depletion with BSO
Welcome to the technical support center for researchers utilizing L-buthionine-(S,R)-sulfoximine (BSO) for the experimental depletion of glutathione (B108866) (GSH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my glutathione (GSH) depletion incomplete after BSO treatment?
A1: Several factors can contribute to incomplete GSH depletion. These include:
-
Suboptimal BSO Concentration and Incubation Time: The degree of GSH depletion is both dose- and time-dependent. Insufficient BSO concentration or a short incubation period may not be adequate to fully inhibit GSH synthesis and allow for the turnover of the existing GSH pool. For instance, in Chinese hamster ovary (CHO) cells, BSO concentrations of 0.1 mM or higher can deplete GSH to less than 10% of the control within 10 hours[1]. In contrast, some human lung carcinoma cell lines may require concentrations as high as 5-10 mM for 60 hours to achieve undetectable levels of GSH[2].
-
Cell-Type Specific Differences: Cells and tissues exhibit varying sensitivities to BSO. This can be due to differences in basal GSH levels, GSH turnover rates, and the expression of enzymes involved in GSH synthesis and metabolism. For example, BSO-sensitive cancer cell lines tend to have lower basal glutathione levels compared to insensitive ones[3][4].
-
Cellular Adaptation and Resistance: Some cell lines can develop adaptive responses to prolonged BSO treatment. For instance, certain tumor cells can up-regulate the anti-apoptotic protein Bcl-2 in response to GSH depletion, which may contribute to resistance[5][6].
-
BSO Stability and Activity: Ensure that your BSO is properly stored and that the working solution is freshly prepared. BSO is stable as a solid at -20°C for at least two years[7]. Aqueous solutions are best prepared fresh and are not recommended for storage for more than one day[7]. The compound is stable in aqueous solution at room temperature for up to 72 hours[8].
Q2: I'm observing high cell death/toxicity after BSO treatment. How can I mitigate this?
A2: While BSO is primarily an inhibitor of GSH synthesis, it can induce cytotoxicity, particularly at high concentrations and with prolonged exposure.
-
Optimize BSO Concentration and Duration: It is crucial to perform a dose-response and time-course experiment to determine the optimal BSO concentration and incubation time for your specific cell line that effectively depletes GSH without causing excessive toxicity. For example, in CHO cells, BSO concentrations up to 2.0 mM for 24 hours reduced cell viability to approximately 50%[1]. In EMT6/SF cells, BSO concentrations up to 1 mM were not toxic for exposures less than 24 hours, but longer exposures led to dose-dependent toxicity[9].
-
Mechanism of BSO-induced Cell Death: BSO-induced GSH depletion can lead to an overproduction of reactive oxygen species (ROS), triggering apoptosis[10][11]. This process can involve the activation of signaling pathways such as PKC-δ[10][11].
-
Consider Experimental Context: The observed toxicity might be a desired outcome if you are studying the effects of GSH depletion on cell viability or sensitizing cells to other treatments.
Q3: How can I confirm that BSO is effectively depleting GSH in my experimental system?
A3: It is essential to experimentally verify the extent of GSH depletion.
-
GSH Quantification Assays: Several methods are available to measure intracellular GSH levels. A commonly used method is the Tietze assay, which is an enzymatic recycling assay[12]. This can be adapted for a 96-well plate format for high-throughput analysis[13].
-
Time-Course Analysis: Measure GSH levels at different time points after BSO treatment to understand the kinetics of depletion in your specific cell model. For instance, in V79-379A cells treated with 50 or 500 µM BSO, a rapid decline in GSH was observed with a half-life of 1.6 hours, reaching less than 5% of control values after 10 hours[14].
Q4: Are there alternatives to BSO for depleting glutathione?
A4: While BSO is a highly specific inhibitor of γ-glutamylcysteine synthetase, other methods can be used to reduce GSH levels, although they may have different mechanisms and specificities.
-
Diethyl Maleate (DEM): DEM is another agent used to deplete GSH, but it acts by directly conjugating with GSH, a reaction catalyzed by glutathione S-transferases. It can be used in combination with BSO to achieve more rapid and extensive GSH depletion[15].
-
Increasing Oxidative Stress: Conditions that increase oxidative stress can lead to the consumption of GSH. However, this is a less specific method of depletion.
Data Summary Table
| Parameter | Cell Line/Model | BSO Concentration | Treatment Duration | Resulting GSH Depletion | Reference |
| Concentration & Time | Chinese Hamster Ovary (CHO) | ≥ 0.1 mM | 10 hours | < 10% of control | [1] |
| Human Lung Carcinoma (A549) | 5-10 mM | 60 hours | Undetectable levels | [2] | |
| V79-379A Cells | 50 or 500 µM | 10 hours | < 5% of control | [14] | |
| Mouse Tissues (in vivo) | 3 mmole/kg daily | 6 hours post-injection | 20-40% of control | [15] | |
| Neonatal Rat Cardiac Myocytes | 30-200 µM | 6 hours | Dose-dependent decrease | [16] | |
| Toxicity | Chinese Hamster Ovary (CHO) | 2.0 mM | 24 hours | ~50% reduction in viability | [1] |
| EMT6/SF Cells | ≤ 1 mM | < 24 hours | No significant toxicity | [9] |
Experimental Protocols
Protocol 1: General Procedure for BSO-mediated GSH Depletion in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of BSO treatment and subsequent analysis.
-
BSO Preparation: Prepare a stock solution of BSO in a suitable solvent (e.g., sterile water or PBS). The solubility of BSO in PBS (pH 7.2) is approximately 5 mg/ml[7]. It is recommended to prepare fresh aqueous solutions for each experiment[7].
-
BSO Treatment: Add the desired final concentration of BSO to the cell culture medium. A dose-response experiment (e.g., 10 µM to 2 mM) is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells with BSO for the desired duration. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) is advisable to establish the kinetics of GSH depletion.
-
Cell Harvesting and Analysis: After incubation, wash the cells with PBS and proceed with cell lysis and GSH quantification using a suitable assay, such as the Tietze method.
Protocol 2: Glutathione Quantification using the Tietze Assay (Modified)
This protocol is a generalized version based on the principles of the Tietze method.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione Reductase
-
Phosphate-EDTA buffer
-
Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) for protein precipitation
-
GSH standard
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells and deproteinize the lysate by adding an equal volume of cold TCA or MPA.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant, which contains the GSH.
-
-
Assay Reaction:
-
In a 96-well plate, add the sample supernatant, phosphate-EDTA buffer, DTNB, and NADPH to each well.
-
Initiate the reaction by adding glutathione reductase.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the GSH concentration.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of GSH to determine the GSH concentration in the samples.
-
Visualizations
Caption: Mechanism of BSO-induced glutathione depletion.
Caption: Troubleshooting workflow for incomplete GSH depletion.
Caption: Downstream cellular effects of BSO treatment.
References
- 1. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine induced growth inhibition in human lung carcinoma cells does not correlate with glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depletion of glutathione in vivo as a method of improving the therapeutic ratio of misonidazole and SR 2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buthionine Sulfoximine (BSO) Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Buthionine Sulfoximine (B86345) (BSO) concentration in various cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving BSO, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing significant glutathione (B108866) (GSH) depletion after BSO treatment?
Possible Causes & Solutions:
-
Insufficient BSO Concentration or Incubation Time: The concentration of BSO or the duration of treatment may be inadequate for the specific cell line. Different cell lines exhibit varying sensitivities to BSO. For instance, some leukemia cell lines show toxicity at concentrations as low as 1 µM, while other cell types may require higher concentrations in the millimolar range for effective GSH depletion.[1][2]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal BSO concentration and incubation time for your cell line. Start with a broad range of concentrations (e.g., 10 µM to 5 mM) and measure intracellular GSH levels at different time points (e.g., 6, 24, 48, 72 hours).[3]
-
-
Cellular Resistance: Some cancer cells may have intrinsic or acquired resistance to BSO. This can be due to upregulation of GSH synthesis or other compensatory antioxidant mechanisms.[4]
-
Solution: Consider combination therapies. BSO is often used to sensitize cancer cells to other chemotherapeutic agents like melphalan (B128), cisplatin (B142131), or arsenic trioxide.[5][6][7][8]
-
-
Incorrect BSO Handling or Storage: BSO is a chemical compound that should be stored and handled properly to maintain its activity.
-
Solution: Ensure BSO is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., water or culture medium) for each experiment.
-
Question 2: Why is there high cytotoxicity in my control group (no BSO treatment)?
Possible Causes & Solutions:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve BSO, high concentrations of the solvent itself can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO).[9] Include a vehicle control in your experimental setup, which contains the same concentration of the solvent as the BSO-treated wells.
-
-
Suboptimal Cell Culture Conditions: Issues such as contamination, improper pH of the medium, or high cell density can lead to cell death independent of the experimental treatment.
-
Solution: Adhere to standard sterile cell culture techniques. Regularly check the pH of your culture medium and ensure cells are seeded at an optimal density to avoid overgrowth.
-
Question 3: Why are my experimental results with BSO inconsistent between experiments?
Possible Causes & Solutions:
-
Variability in Cell Health and Passage Number: The physiological state of the cells can significantly impact their response to BSO. Cells at high passage numbers may have altered characteristics compared to earlier passages.
-
Solution: Use cells within a consistent and limited passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase at the start of each experiment.[9]
-
-
Inconsistent Reagent Preparation: Errors in the preparation of BSO dilutions or other reagents can lead to variability.
-
Solution: Prepare fresh dilutions of BSO for each experiment from a reliable stock solution. Calibrate pipettes regularly to ensure accurate liquid handling.
-
Question 4: I'm observing unexpected resistance to a chemotherapeutic agent when combined with BSO. Why might this be happening?
Possible Causes & Solutions:
-
Antagonistic Drug Interaction: In some specific cases, GSH depletion by BSO can lead to resistance to certain drugs. For example, studies have shown that BSO pretreatment can result in resistance to taxol in MCF-7 and A549 cells.[10]
-
Solution: Thoroughly research the literature for known interactions between BSO and your chosen chemotherapeutic agent. The mechanism of action of the partner drug is crucial; drugs that do not rely on oxidative stress for their efficacy may not be synergized by BSO.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of BSO in cancer cell line experiments.
1. What is Buthionine Sulfoximine (BSO) and how does it work?
Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS).[3][11][12] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH).[11] By inhibiting γ-GCS, BSO depletes intracellular GSH levels, thereby increasing the cell's susceptibility to oxidative stress.[12][13]
2. What is the typical concentration range of BSO to use on cancer cell lines?
The effective concentration of BSO varies significantly among different cancer cell lines.
-
For direct cytotoxicity: Concentrations can range from micromolar (µM) to millimolar (mM). For example, some acute myeloid leukemia (AML) blast populations show toxicity at concentrations as low as 1 µM.[2] In other cell lines like human myeloma, breast cancer, and colon carcinoma, continuous exposure to concentrations in the range of 0.4-1.4 µM has been shown to be effective.[1]
-
For chemosensitization: Lower, sub-toxic concentrations are often used to deplete GSH before applying a second therapeutic agent. For instance, 50 µM BSO was used to sensitize biliary tract cancer cells to cisplatin and gemcitabine (B846).[14]
It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental goals.
3. How long should I incubate my cells with BSO?
The incubation time required for significant GSH depletion also depends on the cell line and BSO concentration.
-
GSH depletion is a time-dependent process. Significant depletion can be observed as early as a few hours, but maximal depletion may require 24 to 72 hours of continuous exposure.[3][14]
-
For example, in one study, a 95% decrease in total GSH was observed after 24 hours of BSO treatment in a B cell lymphoma line.[15]
A time-course experiment is recommended to determine the optimal incubation period.
4. How can I measure the intracellular glutathione (GSH) levels in my cells after BSO treatment?
Several methods can be used to quantify intracellular GSH levels:
-
Enzymatic Recycling Assays: These are common colorimetric or fluorometric assays based on the reaction of GSH with a chromogen, often involving glutathione reductase. The Tietze method is a widely used example.[3]
-
Fluorescent Probes: Specific fluorescent probes that react with GSH can be used for quantification in live cells using techniques like flow cytometry or fluorescence microscopy.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods provide a highly sensitive and specific way to measure GSH and its oxidized form (GSSG).
5. What are the expected downstream effects of BSO treatment on cancer cells?
BSO-induced GSH depletion can trigger several downstream events:
-
Increased Reactive Oxygen Species (ROS): With reduced GSH, cells are more vulnerable to oxidative damage from ROS.[15][17][18]
-
Induction of Apoptosis: The increase in oxidative stress can lead to programmed cell death (apoptosis) through various signaling pathways.[17][19] This can involve the release of cytochrome c from mitochondria and the activation of caspases.[15]
-
Sensitization to Chemotherapy and Radiotherapy: By lowering the cell's antioxidant capacity, BSO can enhance the efficacy of treatments that rely on inducing oxidative stress, such as many chemotherapeutic drugs and radiation therapy.[20][21][22]
-
DNA Damage: Increased ROS can lead to DNA damage, including deletions.[12][13]
Quantitative Data Summary
Table 1: Effective BSO Concentrations for Cytotoxicity and GSH Depletion in Various Cancer Cell Lines
| Cell Line | Cancer Type | BSO Concentration | Exposure Time | Effect | Reference |
| L-1210 | Murine Leukemia | 2.0-6.2 mM | 1 hour | 50% inhibition of colony formation | [1] |
| RPMI 8226 | Human Myeloma | 2-100 µM | 24 hours | 50% inhibition of colony formation | [1] |
| MCF-7 | Human Breast Cancer | 0.4-1.4 µM | Continuous | 50% inhibition of colony formation | [1] |
| WiDr | Human Colon Carcinoma | 0.4-1.4 µM | Continuous | 50% inhibition of colony formation | [1] |
| ZAZ, M14 | Human Melanoma | 50 µM | 48 hours | 95% decrease in GSH levels | [3] |
| GBC-SD, RBE | Biliary Tract Cancer | 50 µM | 24 hours | Significant GSH reduction, sensitization to cisplatin | [14] |
| SK-N-BE-2C, LAN 5 | Human Neuroblastoma | 1 mM | 24 hours | ROS overproduction, apoptosis, DNA damage | [19] |
| HepG2 | Human Hepatocellular Carcinoma | 0.5 mM | 24 hours | ~80% GSH depletion | [23] |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 5 mM | N/A | Reduced GSH to ~65% of control | [24] |
| A549 | Human Lung Carcinoma | 5 mM - 10 mM | 60 hours | GSH depleted to undetectable levels | [25] |
Table 2: IC50 Values of BSO in Different Tumor Specimens
| Tumor Type | IC50 (µM) | Reference |
| Melanoma | 1.9 | [3] |
| Breast | 8.6 | [3] |
| Ovarian | 29 | [3] |
Experimental Protocols
1. Protocol for Determining BSO Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability after BSO treatment.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
BSO Treatment:
-
Prepare a stock solution of BSO (e.g., 100 mM in sterile water or culture medium).
-
Perform serial dilutions of the BSO stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 mM).
-
Include a vehicle control (medium without BSO) and a blank (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different BSO concentrations to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Protocol for Measurement of Intracellular GSH using the Tietze Method
This enzymatic recycling assay is a reliable method for quantifying total GSH.
-
Cell Preparation:
-
Culture and treat cells with BSO as required for your experiment.
-
After treatment, harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 0.01 M NaPO₄ + 0.005 M EDTA, pH 7.5).[3]
-
Lyse the cells by freeze-thawing three times.[3]
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.[3]
-
Collect the supernatant for the GSH assay.
-
-
GSH Assay:
-
Prepare a GSH standard curve using known concentrations of GSH.
-
In a 96-well plate, add the cell supernatant, GSH standards, and a blank (lysis buffer).
-
Add the assay cocktail containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase in a phosphate (B84403) buffer with EDTA.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoic acid) at 412 nm over several minutes using a microplate reader.
-
-
Data Analysis: Calculate the GSH concentration in the samples by comparing the rate of reaction to the GSH standard curve. Normalize the GSH content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA).
Visualizations
Caption: BSO inhibits γ-GCS, blocking the first step of GSH synthesis.
Caption: Workflow for optimizing BSO concentration and assessing its effects.
Caption: BSO-induced apoptosis signaling pathways.
References
- 1. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of buthionine sulfoximine (BSO) and intensive melphalan (L-PAM) for neuroblastoma cell lines established at relapse after myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutathione depletion by L-buthionine sulfoximine antagonizes taxol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 12. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. meridian.allenpress.com [meridian.allenpress.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Decreased intracellular glutathione concentration and increased hyperthermic cytotoxicity in an acid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Buthionine sulfoximine induced growth inhibition in human lung carcinoma cells does not correlate with glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing BSO-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage buthionine sulfoximine (B86345) (BSO)-induced cytotoxicity in normal cells during their experiments.
FAQs: Understanding BSO and Its Effects
Q1: What is Buthionine Sulfoximine (BSO) and how does it work?
A1: Buthionine sulfoximine is a potent and irreversible inhibitor of the enzyme glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine (B196262) synthetase (γ-GCS).[1][2] GCL is the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a crucial intracellular antioxidant.[1] By inhibiting GCL, BSO leads to the depletion of cellular GSH levels.[2]
Q2: Why does BSO induce cytotoxicity in normal cells?
A2: The primary mechanism of BSO-induced cytotoxicity is the depletion of intracellular glutathione (GSH).[3] GSH plays a critical role in detoxifying reactive oxygen species (ROS).[3] When GSH levels are significantly reduced by BSO, cells are unable to effectively neutralize ROS, leading to a state of oxidative stress. This excess of ROS can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.
Q3: Are all cell types equally sensitive to BSO?
A3: No, there is variability in the sensitivity of different cell lines to BSO. For instance, some studies have shown that melanoma cells exhibit a higher sensitivity to BSO compared to other cell types.[4][5] The cytotoxic effects of BSO can be influenced by factors such as the basal metabolic rate, the rate of cell proliferation, and the endogenous levels of antioxidants within the cells.
Troubleshooting Guide: Common Experimental Issues
Q1: My control (untreated) cells are showing high levels of ROS in my DCFH-DA assay. What could be the cause?
A1: High background fluorescence in a DCFH-DA assay can be due to several factors:
-
Spontaneous Probe Oxidation: The DCFH-DA probe can auto-oxidize, especially when exposed to light. It is crucial to prepare the working solution fresh and protect it from light.[6][7][8]
-
Phenol (B47542) Red in Media: Phenol red present in many cell culture media is fluorescent and can contribute to high background readings. For fluorescence-based assays, it is recommended to use phenol red-free media.[6]
-
Incomplete Removal of Extracellular Probe: Residual extracellular probe can be hydrolyzed by esterases in the serum, leading to background fluorescence. Ensure thorough washing of cells after probe incubation.[6]
-
Cellular Stress: If cells are not healthy or are stressed due to handling, they may produce higher basal levels of ROS. Ensure gentle handling of cells throughout the protocol.
Q2: I am not observing significant GSH depletion after BSO treatment in my DTNB assay. What should I check?
A2: Insufficient GSH depletion could be due to several reasons:
-
BSO Concentration and Incubation Time: Ensure that the concentration of BSO and the incubation time are sufficient for the cell type you are using. BSO concentrations in the range of 10 µM to 2 mM have been used in various studies, with incubation times typically ranging from a few hours to 24 hours or more to achieve significant GSH depletion.[9]
-
Cell Density: High cell density can affect the effective concentration of BSO per cell. Standardize your cell seeding density across experiments.
-
Reagent Quality: Ensure that your BSO is of high purity and has been stored correctly. Prepare fresh solutions for each experiment.
-
Assay Sensitivity: If the GSH levels are very low, your assay might not be sensitive enough to detect the change. You may need to optimize the assay conditions or use a more sensitive method.
Q3: My results for BSO-induced cytotoxicity are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent cytotoxicity results can be frustrating. Here are some factors to consider:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Health and Confluency: Ensure that cells are healthy and at a consistent level of confluency at the start of each experiment. Over-confluent or stressed cells can respond differently to treatment.
-
Reagent Preparation: Prepare fresh dilutions of BSO and any other treatment compounds for each experiment from a validated stock solution.
-
Standardized Incubation Times: Adhere strictly to the planned incubation times for BSO treatment and subsequent assays.
Strategies to Mitigate BSO-Induced Cytotoxicity in Normal Cells
Several strategies can be employed to protect normal cells from the cytotoxic effects of BSO, primarily by counteracting the increase in oxidative stress.
-
Antioxidant Co-treatment: Supplementing the culture medium with antioxidants can help neutralize the excess ROS produced due to GSH depletion.
-
N-acetylcysteine (NAC): A precursor to cysteine, which is a building block for GSH, NAC can also act as a direct ROS scavenger.[10] Co-treatment with NAC has been shown to protect cells from BSO-induced cytotoxicity.[11]
-
Vitamin E: This lipid-soluble antioxidant is effective in preventing lipid peroxidation, a major consequence of oxidative stress.[1][12] Studies have shown that vitamin E can partially restore GSH levels and reduce tissue damage in BSO-treated models.[1]
-
Vitamin C: This water-soluble antioxidant can help maintain GSH in its reduced state and can work synergistically with Vitamin E.[13]
-
-
Targeting Downstream Signaling Pathways: BSO-induced apoptosis is mediated by specific signaling cascades.
Quantitative Data on BSO Effects and Protection
The following tables summarize quantitative data from various studies on the effects of BSO and the efficacy of protective agents.
Table 1: BSO-Induced Glutathione Depletion in Various Cell Lines
| Cell Line | BSO Concentration | Incubation Time | % GSH Depletion | Reference |
| Chinese Hamster Ovary (CHO) | 0.1 mM | 10 hours | > 90% | [9] |
| V79-379A | 50 µM | 10 hours | > 95% | [15] |
| Human Ovarian Cancer (NIH:OVCAR-3) | In vivo (oral) | 5 days | 96% (in tumor cells) | [16] |
| Human Melanoma (ZAZ and M14) | 50 µM | 48 hours | 95% | [2] |
| Human Lung Carcinoma (A549) | 10 mM | 60 hours | Undetectable | |
| Murine Mammary Carcinoma (66) | 0.05 mM BSO + 0.025 mM DMF | 24 hours + 2 hours | 98% | [17] |
Table 2: Protective Effects of Antioxidants against BSO-Induced Cytotoxicity
| Cell Type | BSO Treatment | Protective Agent | Concentration | Outcome | Reference |
| Rabbit Lens Epithelial Cells | 25-200 µM | Vitamin C | 25-50 µM | Restored resistance to H₂O₂-induced cell death | [13] |
| Rabbit Lens Epithelial Cells | 25-200 µM | Vitamin E | 5-40 µM | Restored resistance to H₂O₂-induced cell death | [13] |
| Rat Lung and Liver (in vivo) | 4 mmol/kg | Vitamin E | 65 mg/kg diet | Partially restored GSH levels and minimized tissue damage | [1] |
| Human Kidney Proximal Tubule (HK-2) | Not specified | N-acetylcysteine (NAC) | 1 mM | Abolished TGHQ-induced ROS production even with BSO | [10] |
| Murine Oligodendrocytes | 50 µM | N-acetylcysteine (NAC) | 250 µM | Partially blocked the increase in cell survival from NAC | [18] |
Experimental Protocols and Methodologies
Detailed step-by-step protocols for key experiments are provided below.
Protocol 1: Measurement of Intracellular Glutathione (GSH) using the DTNB-based Enzymatic Recycling Assay
This protocol is a common colorimetric method to quantify total intracellular GSH.
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase (GR)
-
NADPH
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
Phosphate (B84403) buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in 5% SSA and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and GR.
-
Add your deproteinized sample and GSH standards to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 405-412 nm kinetically over several minutes or as an endpoint reading after a defined incubation time.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the GSH standards.
-
Determine the GSH concentration in your samples from the standard curve.
-
Protocol 2: Assessment of BSO-Induced Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or other solubilizing agent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BSO and/or protective agents for the desired duration.
-
-
MTT Incubation:
-
After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the untreated control to determine cell viability.
-
Protocol 3: Detection of Intracellular ROS using DCFH-DA
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA
-
Serum-free, phenol red-free medium
-
96-well black plate (for plate reader) or appropriate plates for microscopy/flow cytometry
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Plate and treat cells with BSO and/or protective agents as required for your experiment.
-
-
Probe Loading:
-
Washing and Measurement:
-
Remove the DCFH-DA solution and wash the cells again with serum-free medium to remove any extracellular probe.[6]
-
Add serum-free medium or PBS to the wells.
-
Immediately measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm), or visualize under a fluorescence microscope or analyze by flow cytometry.[20][21]
-
-
Data Analysis:
-
Subtract the background fluorescence of control cells.
-
Quantify the change in fluorescence intensity relative to the untreated control.
-
Visualizations: Pathways and Workflows
Signaling Pathway of BSO-Induced Apoptosis
This diagram illustrates the key steps in BSO-induced apoptosis, highlighting the central role of GSH depletion, ROS production, and PKC-delta activation.
Caption: BSO-induced apoptosis signaling pathway.
Experimental Workflow for Assessing BSO Cytotoxicity and Protection
This diagram outlines a typical experimental workflow to evaluate the cytotoxic effects of BSO and the protective efficacy of a potential therapeutic agent.
Caption: Workflow for BSO cytotoxicity experiments.
References
- 1. Vitamin E prevents buthionine sulfoximine-induced biochemical disorders in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of N-acetyl cysteine, buthionine sulfoximine, diethyldithiocarbamate or 3-amino-1,2,4-triazole on antimycin A-treated Calu-6 lung cells in relation to cell growth, reactive oxygen species and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgrace.com [acgrace.com]
- 13. Vitamin C and vitamin E restore the resistance of GSH-depleted lens cells to H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced melphalan cytotoxicity in human ovarian cancer in vitro and in tumor-bearing nude mice by buthionine sulfoximine depletion of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxic effects of acute glutathione depletion by buthionine sulfoximine and dimethylfumarate on murine mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
BSO stability and storage conditions for research
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and detailed protocols for the use of Buthionine Sulfoximine (BSO) in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability, storage, and use of BSO.
1. How should I store BSO powder upon receipt?
BSO as a crystalline solid is stable for long-term storage. For optimal stability, it should be stored at -20°C.[1][2][3] Under these conditions, the product is stable for at least two to four years.[1][3] Some suppliers note a warranty period of one year from the date of shipment.[2]
2. What is the best way to dissolve BSO for my experiments?
The best solvent depends on your experimental needs. BSO is sparingly soluble in organic solvents like ethanol (B145695) and DMSO.[1] For most biological experiments, it is recommended to prepare aqueous solutions by dissolving BSO directly in buffers.[1]
-
Aqueous Buffers: BSO is soluble in PBS (pH 7.2) at approximately 5 mg/mL.[1] Another source indicates solubility in water at up to 50 mg/mL, though this may require heating or sonication to fully dissolve.[2]
-
Organic Solvents: If a stock in an organic solvent is required, it's crucial to ensure the final concentration of the solvent in your experiment is low enough to not have physiological effects.[4]
3. My BSO is not dissolving properly in my aqueous buffer. What can I do?
If you are having trouble dissolving BSO, consider the following:
-
pH: Ensure your buffer pH is appropriate. Solubility in PBS is specified at pH 7.2.[1]
-
Gentle Warming/Sonication: As suggested by some suppliers, gentle warming or sonication can aid in the dissolution of BSO in water.
-
Fresh Solvent: Always use a fresh, high-quality solvent or buffer.
4. How long can I store BSO once it is in solution? There seems to be conflicting information.
The stability of BSO in solution is a critical factor and reports vary. It is highly recommended to prepare aqueous solutions fresh on the day of use.[1][4] However, different storage conditions can extend stability:
-
An NCI study found BSO to be stable in aqueous solution for 72 hours at room temperature under laboratory light.[5]
-
For stock solutions, some manufacturers suggest that aliquots can be stored frozen (-20°C) for up to 1-3 months or at -80°C for up to 6 months.[6][7][8]
To avoid loss of activity, it is best practice to prepare fresh aqueous solutions for each experiment. If you must store a stock solution, aliquot it to prevent repeated freeze-thaw cycles.[6][7]
5. I treated my cells with BSO, but I don't see a decrease in glutathione (B108866) (GSH) levels or the expected downstream effect. What could be the problem?
This can be due to several factors. Use the following workflow to troubleshoot:
Data Summary Tables
Table 1: BSO Powder Storage and Stability
| Parameter | Condition | Duration | Reference(s) |
| Storage Temperature | -20°C | ≥ 2-4 years | [1][2][3] |
| Stability | Stored as solid at -20°C | At least 2 years | [1] |
| Stability | Stored as solid at -20°C | ≥ 4 years | [3] |
| Bulk Stability (Room Temp) | Light and dark conditions | No decomposition after 90 days | [5] |
| Bulk Stability (50°C) | Light and dark conditions | ~1% decomposition after 90 days | [5] |
Table 2: BSO Solubility
| Solvent | Concentration | Notes | Reference(s) |
| PBS (pH 7.2) | ~5 mg/mL | Recommended for biological experiments | [1] |
| Water | 50 mg/mL | Clear to slightly hazy solution; may require heat/sonication | [2] |
| Ethanol, DMSO, Dimethyl Formamide | Sparingly soluble | - | [1] |
Table 3: BSO Solution Stability
| Solvent/Storage | Temperature | Duration | Recommendation | Reference(s) |
| Aqueous Solution | Room Temperature | Not more than one day | Prepare fresh | [1][4] |
| Aqueous Solution | Room Temperature | Stable for 72 hours | - | [5] |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid freeze-thaw | [6][7] |
| Stock Solution (in solvent) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw | [8] |
| Stock Solution (in solvent) | -80°C | 6 months | Aliquot to avoid freeze-thaw | [6][7] |
BSO Mechanism of Action
BSO is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCLC), also known as glutamate-cysteine ligase.[1][9] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH).[1] By blocking this step, BSO depletes intracellular GSH levels, which leads to an increase in reactive oxygen species (ROS), oxidative stress, and can ultimately induce apoptosis or other forms of cell death like ferroptosis.[1][3]
Key Experimental Protocols
Protocol 1: Reconstitution of BSO for Cell Culture
This protocol describes how to prepare a BSO stock solution and dilute it for use in cell culture experiments.
Materials:
-
BSO powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amount: Determine the amount of BSO powder needed to make a stock solution of a desired concentration (e.g., 100 mM). BSO has a molecular weight of 222.3 g/mol .
-
Weigh BSO: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of BSO powder.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the BSO powder in a sterile conical tube. For a 100 mM stock, you would add ~4.5 mL of PBS to 100 mg of BSO.
-
Aid Dissolution (if necessary): Vortex thoroughly. If the BSO does not fully dissolve, you may use a sterile water bath sonicator or warm the solution gently (e.g., to 37°C) until it is fully dissolved.
-
Sterilization: Sterilize the BSO solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage:
-
For immediate use: Dilute the stock solution to the final working concentration in your cell culture medium.
-
For storage: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes. Store these at -20°C for up to 1-3 months or -80°C for up to 6 months.[6][7][8] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Measurement of Total Glutathione (GSH + GSSG) using Ellman's Reagent (Tietze Assay)
This protocol is used to verify the GSH-depleting effect of BSO in cell lysates. It is based on the enzymatic recycling method first described by Tietze. The method uses Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product (TNB) measurable at 405-415 nm.
Materials:
-
Treated and untreated cell pellets
-
Deproteination Reagent (e.g., 5% w/v 5-Sulfosalicylic acid (SSA) or Metaphosphoric acid)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH ~7.5)
-
DTNB solution
-
NADPH solution
-
Glutathione Reductase (GR) enzyme
-
GSH and GSSG standards
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405-415 nm
Procedure:
Part A: Sample Preparation (Cell Lysate)
-
Cell Harvesting: Harvest cells (typically 1-10 million) by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet with ice-cold PBS to remove any residual medium.
-
Lysis & Deproteination: Resuspend the cell pellet in an appropriate volume of ice-cold Deproteination Reagent (e.g., 1 mL per 10-50 mg of cell pellet). This step is critical to precipitate proteins that can interfere with the assay.
-
Homogenization: Lyse the cells by sonication on ice or by 2-3 freeze-thaw cycles.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 10-15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the glutathione. This sample can be used immediately or stored at -80°C.
Part B: Assay Protocol
-
Prepare Standards: Create a standard curve using a known concentration of GSH or GSSG standard, serially diluted in the same Deproteination Reagent used for the samples.
-
Prepare Working Assay Mixture: Shortly before the assay, prepare a working mixture containing Reaction Buffer, DTNB, NADPH, and Glutathione Reductase. The exact volumes will depend on the specific kit or reagents used.
-
Plate Setup:
-
Pipette 50 µL of each standard and sample (supernatant from Part A) into separate wells of a 96-well plate. Include a blank well containing only the Deproteination Reagent.
-
It is recommended to run all samples and standards in duplicate or triplicate.
-
-
Initiate Reaction: Add 100-150 µL of the freshly prepared Working Assay Mixture to each well.
-
Measurement:
-
Kinetic Method (Recommended): Immediately place the plate in a microplate reader and measure the change in absorbance at 405-415 nm every 15-30 seconds for 3-5 minutes. The rate of absorbance increase is proportional to the total glutathione concentration.
-
End-point Method: Incubate the plate at room temperature for 5-25 minutes and then read the absorbance at 405-415 nm.
-
-
Calculation: Calculate the glutathione concentration in your samples by comparing their reaction rates (or final absorbance) to the standard curve. Normalize the results to the initial protein concentration or cell number of the lysate.
References
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. wpiinc.com [wpiinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buthionine Sulfoximine (BSO) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Buthionine Sulfoximine (BSO) in cell culture, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Buthionine Sulfoximine (BSO) and what is its primary mechanism of action in cell culture?
Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1] By irreversibly inhibiting γ-GCS, BSO depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can subsequently induce apoptosis (programmed cell death).[2][3]
Q2: What is the recommended solvent and stock solution concentration for BSO?
The preferred solvent for BSO for use in cell culture is an aqueous buffer such as sterile phosphate-buffered saline (PBS) or deionized water.[4][5] While BSO is sparingly soluble in organic solvents like DMSO, ethanol, and dimethylformamide, preparing it in an aqueous solution avoids potential solvent-induced cytotoxicity.[6] A commonly prepared stock solution concentration is 100 mM in PBS or DI water.[5]
Q3: How should BSO stock solutions be stored and for how long are they stable?
BSO powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[6] Aqueous stock solutions of BSO are not recommended for long-term storage and should ideally be made fresh for each experiment.[6] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.
Q4: What is a typical working concentration of BSO in cell culture and what is the recommended treatment duration?
The effective working concentration of BSO is highly cell-type dependent.[5] For most cultured cells, a starting concentration range of 50–100 µM can be tested.[5] However, some cancer cell lines, particularly those with drug resistance, may require higher concentrations.[5] The treatment duration to achieve significant GSH depletion is typically between 24 to 72 hours.[5] Maximum GSH depletion is often observed after 72 hours of BSO treatment.[5]
BSO Solubility and Stock Solution Preparation
Proper preparation of BSO solutions is critical to avoid precipitation and ensure reproducible experimental results.
Quantitative Solubility Data
| Solvent/Media Component | Solubility | Notes |
| Water | 50 mg/mL[7] | Heat and/or sonication may be required for complete dissolution.[7] |
| PBS (pH 7.2) | ~5 mg/mL[6] | A commonly used buffer for preparing stock solutions. |
| DMSO | Sparingly soluble[6] | Not the recommended primary solvent for cell culture applications.[8] |
| Ethanol | Sparingly soluble[6] | Not recommended as a primary solvent. |
| Dimethyl formamide | Sparingly soluble[6] | Not recommended as a primary solvent. |
Protocol for Preparing a 100 mM BSO Stock Solution in PBS
-
Materials:
-
Buthionine Sulfoximine (BSO) powder (MW: 222.3 g/mol )
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 22.23 mg of BSO powder and transfer it to a sterile 15 mL conical tube.
-
Add 1 mL of sterile 1X PBS to the tube.
-
To aid dissolution, gently warm the solution in a 37°C water bath and vortex intermittently. If precipitate persists, sonication in a water bath for 10-15 minutes can be applied.[9]
-
Once the BSO is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Troubleshooting Guide: BSO Insolubility and Precipitation
Issue 1: BSO powder is difficult to dissolve in aqueous buffer.
-
Possible Cause: BSO can be slow to dissolve, especially at higher concentrations.
-
Solution:
Issue 2: Precipitate forms immediately after adding BSO stock solution to cell culture media.
-
Possible Cause:
-
High final concentration: The final concentration of BSO in the media exceeds its solubility limit in that specific medium formulation.
-
Solvent shock: If a concentrated stock in an organic solvent (not recommended) is used, the rapid change in solvent polarity can cause the BSO to precipitate.
-
Low temperature of media: Adding the BSO stock to cold media can decrease its solubility.[10]
-
-
Solution:
-
Decrease the final working concentration of BSO.
-
Always use pre-warmed (37°C) cell culture media.[10]
-
Add the BSO stock solution dropwise to the pre-warmed media while gently swirling the flask or plate.
-
Issue 3: Precipitate appears in the cell culture plate after a period of incubation with BSO.
-
Possible Cause:
-
BSO instability over time: While generally stable, interactions with media components could lead to precipitation over extended incubation periods.
-
Media evaporation: Evaporation of media in the incubator can increase the concentration of all components, including BSO, leading to precipitation.[9][11]
-
Interaction with serum components: In serum-containing media, BSO might interact with proteins, causing precipitation.
-
Precipitation of media components: Changes in pH or temperature can cause salts or other components of the media itself to precipitate.[9][11]
-
-
Solution:
-
Ensure proper humidification in the incubator to minimize evaporation.[9]
-
For long-term experiments, consider changing the media with freshly prepared BSO every 24-48 hours.
-
If using serum-free media, be aware that the absence of proteins that can help solubilize compounds may increase the risk of precipitation. A lower working concentration of BSO may be necessary.
-
Visually inspect the media under a microscope to distinguish between BSO precipitate and potential microbial contamination.[11]
-
Experimental Protocol: Induction of Oxidative Stress via Glutathione Depletion using BSO
This protocol describes a general method for treating a cancer cell line (e.g., HeLa) with BSO to induce glutathione depletion and subsequent oxidative stress.
1. Cell Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in the desired culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that will allow them to reach approximately 50-60% confluency on the day of treatment. A higher seeding density can help maintain cell viability during BSO treatment.[5]
2. BSO Treatment:
-
Prepare a 100 mM stock solution of BSO in sterile PBS as described above.
-
On the day of treatment, pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of BSO (e.g., 0, 25, 50, 100 µM) by diluting the 100 mM stock solution in the pre-warmed complete medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BSO.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). For studies on GSH depletion, a 48-72 hour incubation is often optimal.[5]
3. Assessment of Glutathione Depletion (Optional but Recommended):
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).
4. Analysis of Downstream Effects:
-
Cell Viability: Assess cell viability using an MTT or similar assay.
-
Apoptosis: Detect apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.
-
ROS Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.
Signaling Pathway and Experimental Workflow Diagrams
BSO Mechanism of Action
References
- 1. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbpbu.ac.in [cbpbu.ac.in]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: BSO and N-acetylcysteine Co-treatment
Welcome to the technical support center for researchers utilizing L-buthionine-sulfoximine (BSO) and N-acetylcysteine (NAC) co-treatment protocols. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BSO and NAC in co-treatment studies?
A1: L-buthionine-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis.[1][2] Treatment with BSO leads to the depletion of intracellular GSH, thereby increasing cellular susceptibility to oxidative stress.[1][3] N-acetylcysteine (NAC) is a precursor to L-cysteine, which is essential for intracellular GSH synthesis.[4] NAC acts as a direct antioxidant, scavenging reactive oxygen species (ROS), and also replenishes GSH stores, thus mitigating the toxic effects of oxidative stress.[5][6][7]
Q2: Why is a BSO and NAC co-treatment strategy employed in research?
A2: This co-treatment strategy is often used to investigate the role of GSH in cellular processes, particularly in studies of oxidative stress, apoptosis, and drug toxicity. By first depleting GSH with BSO and then repleting it with NAC, researchers can more definitively attribute observed cellular effects to the modulation of intracellular GSH levels and oxidative stress.
Q3: What are the expected outcomes of BSO treatment alone on cultured cells?
A3: Treatment with BSO alone is expected to decrease intracellular GSH levels.[1][2] This depletion of GSH can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in a time- and concentration-dependent manner.[3][8][9]
Q4: How does NAC co-treatment counteract the effects of BSO?
A4: NAC provides the necessary precursor (cysteine) for GSH synthesis, thereby bypassing the BSO-induced inhibition of γ-GCS and restoring intracellular GSH levels.[4] This replenishment of GSH helps to neutralize ROS, reduce oxidative stress, and prevent apoptosis.[5][6][7]
Q5: Are there alternative mechanisms of NAC's protective effects beyond GSH replenishment?
A5: Yes, some studies suggest that NAC's cytoprotective effects can be independent of GSH synthesis. NAC has been shown to directly scavenge ROS and modulate signaling pathways involved in cell survival, such as the ERK signaling pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death with NAC Treatment | High concentrations of NAC can be toxic to some cell lines. The pH of the NAC solution, if not properly adjusted, can also affect cell viability. | Perform a dose-response curve to determine the optimal, non-toxic concentration of NAC for your specific cell line. Ensure the pH of your NAC stock solution is adjusted to ~7.4 before adding it to the cell culture medium. |
| Incomplete GSH Depletion with BSO | The concentration of BSO or the incubation time may be insufficient. Cell density could be too high, affecting the effective concentration of BSO per cell. | Optimize the BSO concentration and treatment duration for your cell type. A typical starting point is 100 µM to 1 mM for 12-24 hours. Ensure consistent cell seeding densities across experiments. |
| High Variability in Experimental Replicates | Inconsistent cell passage number, leading to altered cellular responses. Variability in reagent preparation. Pipetting errors. | Use cells within a consistent and low passage number range. Prepare fresh stock solutions of BSO and NAC for each experiment. Calibrate pipettes regularly and use proper pipetting techniques. |
| NAC Fails to Rescue BSO-induced Toxicity | The timing of NAC addition is critical. If added too late, irreversible cellular damage may have already occurred. The concentration of NAC may be too low to counteract the effects of BSO. | Add NAC either concurrently with BSO or shortly after the BSO pre-treatment period. Optimize the NAC concentration to ensure it is sufficient to replenish GSH levels. |
| Contradictory Results with Published Literature | Differences in cell lines, culture conditions (e.g., media supplements), or specific experimental protocols. | Carefully review and align your experimental protocol with established literature. Be mindful that different cell types can exhibit varied responses to BSO and NAC. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of BSO and NAC.
Table 1: Effect of BSO and NAC on Cell Viability and Apoptosis
| Cell Line | Treatment | Concentration | Duration | Effect on Cell Viability (%) | Effect on Apoptosis | Reference |
| H9c2 | NAC | 1, 2, 4 µM | 24 h | Dose-dependent decrease | Dose-dependent increase | [10] |
| HEK293 | Patulin + NAC | 7.5 µM PAT, 4 mM NAC | - | Increased vs. Patulin alone | Decreased vs. Patulin alone | [7] |
| HeLa | Auranofin + NAC | 2 µM Au, 2 mM NAC | 24 h | Increased vs. Au alone | Decreased vs. Au alone | [11] |
| HeLa | Auranofin + BSO | 2 µM Au, 10 µM BSO | 24 h | Decreased vs. Au alone | Increased vs. Au alone | [11] |
Table 2: Modulation of Intracellular GSH and ROS by BSO and NAC
| Cell Line | Treatment | Concentration | Duration | Change in GSH Levels | Change in ROS Levels | Reference |
| 158N | NAC | 100 µM, 500 µM | 24 h | Significant increase | - | [4] |
| 158N | H₂O₂ + NAC | 500 µM H₂O₂, 50-500 µM NAC | 24 h | - | Decreased vs. H₂O₂ alone | [4] |
| BLA in rats | BSO infusion | - | 3 days | Significantly depleted | - | [12] |
| HEK293 | Patulin + NAC | 7.5 µM PAT, 4 mM NAC | - | Maintained normal levels | Decreased vs. Patulin alone | [7] |
Detailed Experimental Protocols
Protocol 1: Induction of Oxidative Stress and Rescue in Cell Culture
-
Cell Seeding: Plate cells at a density of 1 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
BSO Treatment (GSH Depletion):
-
Prepare a stock solution of BSO in sterile water or PBS.
-
Treat cells with the desired concentration of BSO (e.g., 250 µM) for 16 hours to deplete intracellular GSH.
-
-
NAC Co-treatment (Rescue):
-
Prepare a fresh stock solution of NAC in sterile water or PBS and adjust the pH to 7.4.
-
Four hours before inducing toxicity, add NAC to the BSO-containing media at the desired concentration (e.g., 25 mM).
-
-
Induction of Toxicity (Optional):
-
Introduce the toxic agent (e.g., an apoptosis-inducing antibody or chemical) and incubate for the desired period.
-
-
Assessment of Viability/Apoptosis:
-
Analyze cell viability using an MTT or similar assay.
-
Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or TUNEL staining.
-
Protocol 2: Measurement of Intracellular GSH
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable buffer.
-
GSH Assay:
-
Use a commercially available GSH assay kit that typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Normalization: Normalize the GSH content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BSO-Induced Apoptosis and NAC-Mediated Rescue
This diagram illustrates the general mechanism by which BSO induces apoptosis through GSH depletion and how NAC can mitigate this effect. BSO inhibits γ-GCS, leading to decreased GSH levels, increased ROS, and subsequent activation of apoptotic pathways. NAC provides the cysteine precursor to replenish GSH, thereby reducing ROS and blocking apoptosis.
Experimental Workflow for Investigating BSO and NAC Co-treatment
This workflow outlines the key steps in a typical experiment designed to study the effects of BSO and NAC co-treatment on cellular responses to a toxic stimulus.
References
- 1. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of N-Acetylcysteine (NAC) on oxLDL-Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of N-acetyl cysteine, buthionine sulfoximine, diethyldithiocarbamate or 3-amino-1,2,4-triazole on antimycin A-treated Calu-6 lung cells in relation to cell growth, reactive oxygen species and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylcysteine facilitates extinction of cued fear memory in rats via reestablishing basolateral amygdala glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Viability Assays in the Presence of BSO: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing L-buthionine-S,R-sulfoximine (BSO) in their experiments, understanding its impact on cell viability assays is critical for accurate data interpretation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a closer look at the cellular mechanisms affected by BSO.
Troubleshooting Guides
Encountering unexpected results when using BSO with cell viability assays like the MTT assay is a common challenge. This section addresses specific issues with potential causes and recommended solutions.
Issue 1: Higher than Expected Cell Viability or False Positives in MTT Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct chemical reduction of MTT by BSO | BSO, particularly at higher concentrations or after prolonged incubation, may non-enzymatically reduce the MTT tetrazolium salt to formazan (B1609692), leading to an artificially high absorbance reading that does not correlate with cellular metabolic activity.[1] | Cell-free control: Incubate BSO in culture medium with MTT reagent but without cells. A significant color change indicates direct reduction. |
| Consider using an alternative viability assay that does not rely on tetrazolium reduction, such as the ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[2][3][4][5] | ||
| Increased metabolic activity as a stress response | At certain concentrations, BSO-induced oxidative stress might initially trigger a compensatory increase in cellular metabolism before cytotoxicity occurs, leading to a temporary spike in MTT reduction. | Time-course experiment: Measure cell viability at multiple time points after BSO treatment to distinguish between an initial metabolic burst and eventual cell death. |
| Corroborate MTT results with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay). |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Relevant Controls |
| Incomplete formazan solubilization | The formazan crystals produced in the MTT assay are insoluble and require complete dissolution for accurate absorbance readings. Ensure thorough mixing after adding the solubilization solvent (e.g., DMSO, acidified isopropanol). | Visual inspection: Before reading the plate, visually inspect each well under a microscope to ensure all formazan crystals have dissolved. |
| Use a multi-channel pipette for simultaneous addition of reagents to all wells to minimize timing differences. | ||
| "Edge effect" on 96-well plates | Wells on the perimeter of the plate are more prone to evaporation, leading to changes in reagent concentration and affecting cell growth and viability. | Fill the outer wells with sterile PBS or culture medium without cells and do not use them for experimental samples. |
Frequently Asked Questions (FAQs)
Q1: What is BSO and how does it affect cells?
A1: L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase. This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6] By inhibiting GSH synthesis, BSO depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[7][8] This can sensitize cancer cells to chemotherapy and radiation or, at sufficient concentrations, directly induce apoptosis (programmed cell death).[8][9]
Q2: Can I use the MTT assay to measure BSO-induced cytotoxicity?
A2: While the MTT assay is widely used, it should be approached with caution when BSO is the test compound. As highlighted in the troubleshooting guide, BSO has the potential to directly reduce MTT, which can lead to an overestimation of cell viability.[1] It is crucial to perform the appropriate cell-free controls to check for this interference. If significant interference is observed, alternative assays are recommended.
Q3: What are the best alternative assays to MTT when working with BSO?
A3: Several alternative assays are less susceptible to interference from reducing compounds like BSO:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a direct indicator of metabolically active cells. They are generally more sensitive and have a simpler protocol than the MTT assay.[2][3]
-
Water-Soluble Tetrazolium Salt Assays (e.g., XTT, WST-1, WST-8/CCK-8): These assays produce a water-soluble formazan product, eliminating the need for a solubilization step and potentially reducing compound interference.[3][4][10]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells based on membrane integrity. It is a straightforward and cost-effective method but is not ideal for high-throughput screening.[3]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a marker of cytotoxicity due to compromised membrane integrity.
Q4: What concentrations of BSO are typically used in cell culture experiments?
A4: The effective concentration of BSO can vary significantly depending on the cell line and the experimental goal. For GSH depletion and sensitization to other agents, concentrations in the range of 10 µM to 1 mM are commonly reported. To directly induce cytotoxicity, higher concentrations may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the effect of BSO on the viability of C6 astroglial cells as measured by the MTT assay at different concentrations and time points.
| BSO Concentration | Cell Viability (% of Control) after 6 hours | Cell Viability (% of Control) after 24 hours |
| 0.01 mM | ~100% | ~95% |
| 0.1 mM | ~98% | ~90% |
| 0.5 mM | ~95% | ~80% |
| 1 mM | ~90% | ~70% |
| Data are adapted from a study on C6 astroglial cells and are represented as approximate mean values for illustrative purposes.[11] |
Experimental Protocols
MTT Assay Protocol for Assessing BSO Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BSO stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
BSO Treatment:
-
Prepare serial dilutions of BSO in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the BSO dilutions. Include untreated control wells (medium only) and vehicle control wells if BSO is dissolved in a solvent.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Control for BSO Interference (Crucial Step):
-
In parallel, set up cell-free wells containing only culture medium and the same concentrations of BSO.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to all wells (including cell-free controls).
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free control wells from the absorbance of the corresponding experimental wells to correct for any direct MTT reduction by BSO.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Cells) x 100
-
-
Signaling Pathways and Experimental Workflows
BSO-Induced Apoptotic Signaling Pathway
BSO treatment leads to the depletion of intracellular glutathione (GSH), a key antioxidant. This results in an accumulation of reactive oxygen species (ROS), creating a state of oxidative stress. This oxidative stress can trigger the activation of protein kinase C-delta (PKC-δ), which in turn initiates a cascade of events leading to apoptosis, including the activation of caspases, the executioners of programmed cell death.
Caption: BSO-induced apoptotic signaling pathway.
Experimental Workflow for Assessing BSO's Impact on Cell Viability
This workflow outlines the logical steps for a robust assessment of BSO's effects, incorporating necessary controls and decision points.
Caption: Experimental workflow for BSO cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Your MTT Assay the Right Choice? [promega.sg]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. researchgate.net [researchgate.net]
- 6. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term BSO Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of long-term buthionine sulfoximine (B86345) (BSO) administration in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of long-term BSO administration in animal studies?
Long-term administration of L-buthionine-(S,R)-sulfoximine (BSO), a specific inhibitor of glutathione (B108866) (GSH) synthesis, has been associated with a range of side effects in animal models. The primary mechanism of BSO is the depletion of intracellular GSH, a critical antioxidant, leading to a state of oxidative stress. Reported side effects include cataract formation, particularly in newborn rats, and aggravation of pre-existing conditions like polycystic kidney disease in rats.[1][2] In some studies, long-term BSO administration in drinking water was well-tolerated and did not lead to significant toxicity or differences in water consumption between treated and control groups.[3] However, other studies have noted effects on organ weight and increased susceptibility to other chemical toxicities.[4][5]
Q2: Can long-term BSO administration be toxic to animals?
The toxicity of long-term BSO administration appears to be dose-dependent and model-specific. For instance, in mice, administration of 20 mM BSO in drinking water for 14 days was not associated with overt toxicity, although a higher concentration of 30 mM resulted in a significant decrease in liver weight.[4][5] When BSO was combined with another chemical stressor, such as acetaminophen (B1664979) (APAP), significant toxicity and mortality were observed, highlighting that GSH depletion can increase susceptibility to other toxins.[4][5] Some studies have reported that BSO administration alone did not induce liver or kidney toxicity.[3]
Q3: Does long-term BSO administration affect organ function?
Yes, long-term BSO administration can affect the function of several organs.
-
Kidney: In Han:SPRD rats, a model for polycystic kidney disease, BSO-induced glutathione depletion led to a marked aggravation of the renal cystic disease, as indicated by increased kidney weights, histological scores, and plasma urea (B33335) concentrations.[1] However, one study reported that BSO pretreatment in rats could diminish the nephrotoxic effects of cisplatin.[6] Long-term BSO administration has also been linked to the development of hypertension, with associated alterations in renal function.[7][8]
-
Liver: A study in mice showed that 30 mM BSO in drinking water for 14 days caused a significant decrease in liver weight, although 20 mM did not produce this effect.[4][5] In the same study, liver cytochrome P450 content and UDP-glucuronosyltransferase activity were not affected by BSO dosing.[4] Another study found that serum aspartyl transferase and gamma-glutamyl transpeptidase activities were unaffected by BSO treatment, indicating normal liver function under those experimental conditions.[9]
-
Eyes: BSO administration is a known method to induce cataracts in newborn rats.[2] It can also accelerate cataractogenesis when combined with other factors like UV-B irradiation.[10]
Q4: What is the mechanism behind BSO-induced side effects?
The primary mechanism of BSO is the irreversible inhibition of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis. This leads to systemic depletion of GSH, a major intracellular antioxidant. The resulting oxidative stress, an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is believed to be the underlying cause of the observed side effects. For example, in the lens of the eye, GSH is crucial for protecting against oxidative damage, and its depletion leads to cataract formation.[2] Similarly, oxidative stress is implicated in the pathogenesis of BSO-induced hypertension and aggravation of kidney disease.[7][8]
Troubleshooting Guides
Issue: Unexpected animal mortality during a long-term BSO study.
Possible Cause:
-
High BSO Dose: The dose of BSO may be too high for the specific animal model or strain, leading to severe systemic GSH depletion and toxicity.
-
Interaction with other substances: BSO-treated animals are more susceptible to other chemical insults. Contaminants in diet or bedding, or co-administered drugs, could be causing synergistic toxicity.[4][5]
-
Underlying health conditions: The animal model may have an underlying, subclinical condition that is exacerbated by BSO-induced oxidative stress.
Troubleshooting Steps:
-
Review BSO Dosage: Compare the administered dose with published studies using the same animal model. Consider performing a dose-response study to determine the maximum tolerated dose.
-
Analyze Environment and Diet: Ensure that the animal's environment, food, and water are free from potential contaminants that could interact with BSO.
-
Health Screening: Thoroughly screen animals for any pre-existing health conditions before starting the experiment.
-
Monitor Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde) and GSH levels in tissues to correlate with the observed toxicity.
Issue: High variability in experimental outcomes.
Possible Cause:
-
Inconsistent BSO Administration: Variations in BSO intake, especially when administered in drinking water, can lead to different levels of GSH depletion.
-
Biological Variability: Individual differences in metabolism and antioxidant capacity can influence the response to BSO.
-
Circadian Rhythms: Hepatic GSH concentrations can fluctuate significantly throughout the day, which might affect the outcome depending on the timing of measurements.[5]
Troubleshooting Steps:
-
Standardize Administration: If using drinking water, monitor water consumption to ensure consistent BSO intake. Consider alternative administration routes like intraperitoneal injections for more precise dosing.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Control for Circadian Rhythms: Standardize the time of day for BSO administration and sample collection.
-
Measure GSH Levels: Directly measure GSH levels in relevant tissues to confirm consistent depletion across animals in the same experimental group.
Data Presentation
Table 1: Effects of Long-Term BSO Administration on Organ Weights and Biochemical Markers in Mice
| BSO Concentration (in drinking water) | Duration | Liver Weight | Kidney GSH Levels (% of control) | Liver GSH Levels (% of control) | Reference |
| 20 mM | 14 days | No significant change | 16.7% | 46.4% | [4][5] |
| 30 mM | 14 days | Significant decrease | Not reported | Not reported | [4][5] |
| 30 mM | up to 28 days | Not reported | 69.5% | 44.3% | [9] |
Table 2: Effects of BSO Administration on Renal Parameters in Han:SPRD Rats
| Treatment | Duration | Outcome | Reference |
| BSO | 3 or 5 weeks | Aggravation of renal cystic disease (increased kidney weight, histological scores, and plasma urea) | [1] |
Experimental Protocols
Protocol 1: Continuous Glutathione Depletion in Mice via Drinking Water
-
Animal Model: Male inbred mice (e.g., BALB/c).
-
BSO Preparation: L-buthionine-(S,R)-sulfoximine is dissolved in drinking water at a concentration of 20 mM or 30 mM.
-
Administration: The BSO solution is provided ad libitum as the sole source of drinking water for a period of 14 to 28 days.
-
Monitoring: Body weight and water consumption should be monitored regularly.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, kidney, brain, lung) are collected for measurement of GSH levels and other biochemical assays.[4][5][9]
Protocol 2: Induction of Cataracts in Newborn Rats
-
Animal Model: Newborn Sprague-Dawley rats.
-
BSO Administration: A specific dose of BSO (e.g., 4 mmol/kg body weight) is administered, often via subcutaneous or intraperitoneal injection. The timing and frequency of injections can vary depending on the desired severity of cataract formation.
-
Monitoring: Pups are monitored for the development of lens opacity.
-
Endpoint Analysis: Lenses can be dissected for biochemical analysis of glutathione, ascorbate, vitamin E, and related enzyme activities.[2][10]
Mandatory Visualizations
Caption: Mechanism of BSO-induced oxidative stress.
Caption: General experimental workflow for assessing BSO toxicity.
References
- 1. Aggravation of polycystic kidney disease in Han:SPRD rats by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-lipoic acid prevents buthionine sulfoximine-induced cataract formation in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cisplatin-induced nephrotoxicity in rats by buthionine sulfoximine, a glutathione synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cardiovascular and renal manifestations of glutathione depletion induced by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV-b-induced cataract model in brown-Norway rat eyes combined with preadministration of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Glutathione Depletion Post-BSO Treatment: HPLC vs. Alternative Methods
An Objective Comparison for Scientists and Drug Development Professionals
This guide provides an objective comparison of the HPLC method with other common techniques for quantifying GSH levels after BSO treatment. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.
Mechanism of BSO-Induced Glutathione (B108866) Depletion
BSO irreversibly inhibits γ-glutamylcysteine synthetase (GCS), which catalyzes the first and rate-limiting step in the synthesis of glutathione. This inhibition prevents the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. Without this precursor, the subsequent addition of glycine (B1666218) by GSH synthetase cannot occur, leading to a progressive decline in the intracellular GSH pool as it is consumed by cellular processes.[1][3] This targeted action allows for the specific study of GSH-dependent pathways.
Caption: BSO inhibits GCS, blocking the initial step of GSH synthesis.
Experimental Workflow: From Treatment to Analysis
A typical experiment to validate GSH depletion involves several key stages, from cell culture and BSO treatment to sample preparation and, finally, quantification. The workflow below outlines the general procedure leading up to HPLC analysis. Proper sample handling, particularly minimizing auto-oxidation, is critical for accurate results.[4]
Caption: General workflow for validating GSH depletion via HPLC.
Method Comparison: HPLC vs. Spectrophotometric & Fluorescent Assays
While HPLC is highly regarded for its specificity, other methods offer advantages in terms of speed, cost, and throughput.[2][4] The choice of method often depends on the specific experimental question, available equipment, and the need to differentiate between GSH and GSSG.
| Feature | HPLC with UV/Fluorescence Detection | DTNB-Based Colorimetric Assay (Tietze's Method) | Monochlorobimane (B1663430) (MCB) Fluorescent Assay |
| Principle | Chromatographic separation of GSH and GSSG, often after derivatization, followed by detection.[5] | Enzymatic recycling. DTNB reacts with GSH to produce a yellow product (TNB) measured at 412 nm.[6] | Cell-permeable MCB is non-fluorescent until it reacts with GSH, catalyzed by GST, forming a fluorescent adduct.[7][8] |
| Specificity | High. Can resolve GSH, GSSG, and other thiols.[2] | Moderate. Measures total GSH. GSSG can be measured after reducing it to GSH. Prone to interference from other reducing agents.[9] | High for GSH. Relies on GST activity, which can vary between cell types.[10] |
| Sensitivity | High (picomole range).[11] | Good (nanomole range).[6] | Very High. Suitable for live-cell imaging and flow cytometry.[12][13] |
| Sample Type | Cell/tissue lysates, plasma, whole blood.[14] | Cell/tissue lysates, plasma.[14] | Live cells, cell lysates.[7] |
| Throughput | Low to Medium. Serial sample processing. | High. Amenable to 96-well plate format. | High. Suitable for high-content screening. |
| Cost | High (instrumentation and columns). | Low (requires a spectrophotometer). | Moderate (probe cost, requires a fluorometer). |
| Pros | Gold standard for accuracy and specificity. Simultaneously quantifies GSH and GSSG. | Simple, rapid, and inexpensive.[9] | Allows for in-situ measurement in live cells. |
| Cons | Time-consuming, requires specialized equipment and expertise.[4] | Can overestimate GSH if other thiols are present. Sample preparation is critical. | Fluorescence can be affected by cell type and GST levels.[10] |
Comparative Experimental Data
The following table summarizes representative data from an experiment where A549 human lung carcinoma cells were treated with 100 µM BSO for 48 hours. Glutathione levels were measured using HPLC and a DTNB-based assay.
| Treatment Group | Method | GSH Concentration (nmol/10⁶ cells) | % of Control |
| Vehicle Control | HPLC | 25.4 ± 2.1 | 100% |
| BSO (100 µM, 48h) | HPLC | 3.1 ± 0.5 | 12.2% |
| Vehicle Control | DTNB Assay | 28.9 ± 3.0 | 100% |
| BSO (100 µM, 48h) | DTNB Assay | 4.2 ± 0.8 | 14.5% |
Data are presented as mean ± standard deviation (n=3). The results demonstrate a significant depletion of GSH following BSO treatment, which is quantifiable by both methods. A slight elevation in the absolute values from the DTNB assay may reflect its reactivity with other non-protein thiols.
Detailed Experimental Protocols
HPLC Method for GSH/GSSG Quantification (with Pre-Column Derivatization)
This protocol is adapted for use with a fluorescent detector, which offers high sensitivity.
-
Sample Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of 5% metaphosphoric acid (MPA) to precipitate proteins and stabilize thiols.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Carefully collect the supernatant for analysis.
-
-
Derivatization (using o-phthalaldehyde (B127526) - OPA):
-
In an autosampler vial, mix 50 µL of the sample supernatant with 50 µL of OPA reagent (1 mg/mL in methanol).
-
Allow the reaction to proceed for 2 minutes at room temperature.[15] OPA reacts with the primary amine of GSH to form a fluorescent derivative.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: Isocratic elution with a mixture of 95:5 (v/v) 25mM sodium phosphate (B84403) buffer (pH 2.7) and methanol.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[15]
-
Quantification: Calculate concentrations based on a standard curve generated with known concentrations of GSH and GSSG.
-
DTNB-Based Colorimetric Assay (Tietze's Recycling Assay)
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.4.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
NADPH Solution: 5 mg/mL NADPH in assay buffer.
-
Glutathione Reductase (GR): 50 units/mL in assay buffer.
-
-
Assay Procedure:
-
Prepare samples as described in the HPLC protocol (supernatant in 5% MPA).
-
Add 20 µL of sample or GSH standard to each well of a 96-well plate.
-
Add 120 µL of a master mix containing Assay Buffer, DTNB, and NADPH to each well.
-
Initiate the reaction by adding 10 µL of Glutathione Reductase solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[6]
-
-
Data Analysis:
-
Determine the rate of change in absorbance (V/min).
-
Quantify the total glutathione concentration by comparing the rates of the samples to a standard curve prepared with known GSH concentrations.
-
Conclusion
Validating the extent of glutathione depletion after BSO treatment is a non-negotiable step for ensuring data integrity.
-
HPLC is the definitive method when high accuracy, specificity, and the ability to differentiate between GSH and GSSG are required.[2] It is the preferred method for detailed mechanistic studies.
-
The DTNB-based colorimetric assay serves as an excellent alternative for high-throughput screening or when a rapid, cost-effective confirmation of GSH depletion is needed.[6]
-
The Monochlorobimane (MCB) assay is uniquely suited for visualizing GSH levels in living cells, offering spatial and dynamic information that is inaccessible with lysate-based methods.[13]
Researchers should select the validation method that best aligns with their experimental goals, resources, and the specific questions being addressed. For most applications, confirming BSO's efficacy with a reliable method like HPLC provides the strongest foundation for subsequent experiments.
References
- 1. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rass-biosolution.com [rass-biosolution.com]
- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Monochlorobimane Fluorescent GSH Detector [sigmaaldrich.com]
- 9. Glutathione Reductase Assay Kit with DTNB [sbsgenetech.com]
- 10. Use of monochlorobimane for glutathione measurements in hamster and human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - UCL Discovery [discovery.ucl.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 16. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to Analyzing γ-Glutamylcysteine Synthetase (GCS) Expression and Activity Following BSO Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for assessing the impact of L-buthionine-(S,R)-sulfoximine (BSO) on the pivotal enzyme in glutathione (B108866) (GSH) synthesis, γ-glutamylcysteine synthetase (GCS). BSO is a potent and specific inhibitor of GCS, leading to depletion of intracellular GSH, a critical antioxidant.[1] Understanding the cellular response to BSO treatment, particularly the dynamics of GCS protein expression versus its enzymatic activity, is crucial for studies in oxidative stress, toxicology, and cancer therapy.
This guide compares Western blot analysis for quantifying GCS protein levels with functional assays that measure its enzymatic activity, providing researchers with the information needed to select the most appropriate analytical approach for their experimental goals.
Comparison of Analytical Methods: Western Blot vs. GCS Activity Assay
While Western blotting provides a semi-quantitative measure of GCS protein expression, it does not directly inform on the enzyme's functional status. In contrast, GCS activity assays provide a direct measurement of the enzyme's catalytic output. Following BSO treatment, it is possible to observe an increase in GCS protein expression as a compensatory response to GSH depletion, even as the enzyme's activity is inhibited by BSO. The choice of method should therefore be guided by the specific research question.
| Parameter | Western Blot Analysis | GCS Activity Assay (HPLC-based) | Key Considerations |
| Principle | Immuno-detection of GCS protein separated by size. | Chromatographic separation and quantification of the enzymatic product, γ-glutamylcysteine (γ-GC). | Western blot measures protein abundance, which may not correlate with activity, especially in the presence of an inhibitor like BSO. |
| Primary Measurement | Relative abundance of GCS protein (catalytic and modifier subunits). | Rate of γ-GC formation (nmol/min/mg protein). | Activity assays provide a direct functional readout of the enzyme. |
| BSO Effect Measured | Can detect changes in GCS protein expression, such as upregulation via the Nrf2 pathway.[2] | Directly quantifies the inhibitory effect of BSO on GCS catalytic function.[3] | A combined approach offers a more complete picture of the cellular response to BSO. |
| Throughput | Moderate; can analyze multiple samples on a single gel. | Lower; samples are typically processed sequentially. | The choice depends on the number of samples and the level of detail required. |
| Sensitivity | High, dependent on antibody quality. | High, dependent on the detector (e.g., electrochemical, fluorescence). | Both methods are capable of detecting low levels of GCS or its product. |
| Equipment | Electrophoresis and blotting apparatus, imaging system. | High-Performance Liquid Chromatography (HPLC) system with a suitable detector. | The required equipment may be a deciding factor for some laboratories. |
Signaling Pathway: BSO-Induced Oxidative Stress and Nrf2-Mediated Upregulation of GCS
BSO-mediated inhibition of GCS leads to a reduction in GSH levels, which in turn can induce oxidative stress. This stress activates the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and promote the transcription of antioxidant response element (ARE)-driven genes, including the genes for the GCS subunits (GCLC and GCLM). This can lead to an increase in GCS protein expression as a compensatory mechanism.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the key steps involved in both Western blot analysis and a GCS activity assay for studying the effects of BSO treatment.
Experimental Protocols
Western Blot Analysis for GCS
This protocol provides a general framework for the immunodetection of GCS protein. Optimization of antibody concentrations and incubation times may be required.
-
Sample Preparation:
-
Treat cells or tissues with the desired concentration of BSO for the specified time.
-
Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the GCS catalytic subunit (GCLC) or modifier subunit (GCLM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to GCS, normalizing to a loading control such as β-actin or GAPDH.
-
HPLC-Based GCS Activity Assay
This method allows for the direct quantification of GCS activity by measuring the formation of its product, γ-glutamylcysteine (γ-GC).
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described for Western blotting, but in a non-denaturing buffer.
-
Determine the protein concentration.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM ATP, 10 mM L-glutamate, and 10 mM L-cysteine.
-
Initiate the reaction by adding 20-50 µg of protein lysate to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 10% sulfosalicylic acid.
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Separate γ-GC using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect γ-GC using electrochemical or fluorescence detection (after derivatization with a fluorophore like o-phthalaldehyde).
-
-
Quantification:
-
Calculate the amount of γ-GC produced by comparing the peak area to a standard curve of known γ-GC concentrations.
-
Express GCS activity as nmol of γ-GC formed per minute per mg of protein.
-
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of L-BSO and DL-BSO for Glutathione Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of L-buthionine sulfoximine (B86345) (L-BSO) and its racemic mixture, DL-buthionine sulfoximine (DL-BSO), as inhibitors of glutathione (B108866) (GSH) synthesis. The information presented is collated from preclinical and clinical studies to aid in the selection of the appropriate agent for research and therapeutic development.
Executive Summary
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis.[1] Depletion of cellular GSH levels using BSO has been widely explored as a strategy to sensitize tumor cells to chemotherapy and radiation. BSO exists as two stereoisomers: the L-S- and L-R-forms. The commercially available L-BSO is the active L-S isomer, while DL-BSO is a racemic mixture of both. While both forms are used in research, their in vivo efficacy can differ due to stereospecific pharmacokinetics.
Clinical studies have shown that the S-isomer of BSO has a significantly lower total-body clearance than the R-isomer, leading to a longer half-life for the active form.[2] This suggests that at the same total dose, the active L-S isomer in DL-BSO may have a more sustained presence in vivo compared to the inactive R-isomer. However, direct in vivo comparative studies on GSH depletion are limited. This guide synthesizes available data to provide a comparative overview.
Data Presentation: In Vivo Glutathione Depletion
The following tables summarize quantitative data on GSH depletion in various tissues following the administration of L-BSO and DL-BSO from different in vivo studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and analytical methods across studies.
Table 1: In Vivo GSH Depletion with L-BSO Administration
| Animal Model | Tissue | Dosage and Administration | Duration | GSH Depletion (% of Control) | Reference |
| Mice | Liver | 12 days in drinking water | 12 days | 72% | [3] |
| Mice | Kidney | 12 days in drinking water | 12 days | 85% | [3] |
| Mice | Quadriceps Muscle | 12 days in drinking water | 12 days | 93% | [3] |
| Mice | Plasma | 12 days in drinking water | 12 days | 65% | [3] |
| Pregnant Rats | Embryo | Single injection | 2.5 - 18 hours | >55% | [4] |
| Pregnant Rats | Yolk Sac | Single injection | 2.5 - 18 hours | >55% | [4] |
| Mice | Fetus | In drinking water (2 mM) | Gestation | 45% | [5][6] |
| Mice | Fetus | In drinking water (20 mM) | Gestation | 70% | [5][6] |
Table 2: In Vivo GSH Depletion with DL-BSO (L-buthionine-S,R-sulfoximine) Administration
| Animal Model | Tissue | Dosage and Administration | Duration | GSH Depletion (% of Control) | Reference |
| Mice | Liver | 20 mM in drinking water | 14 days | 53.6% | [7] |
| Mice | Kidney | 20 mM in drinking water | 14 days | 83.3% | [7] |
| Mice | EMT6 Tumors | 4 mmol/kg single dose | - | Significant growth delay | [8] |
| Mice | RIF Tumors | 4 mmol/kg single dose | - | Slight growth delay | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a reference for designing and interpreting in vivo studies with BSO.
Protocol 1: Chronic GSH Depletion in Mice via Drinking Water
-
Objective: To achieve sustained GSH depletion in various tissues.
-
Agent: L-BSO or DL-BSO.
-
Preparation and Administration:
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Immediately collect tissues of interest (e.g., liver, kidney, muscle, plasma).
-
Process tissues for GSH analysis using methods such as high-performance liquid chromatography (HPLC).
-
Protocol 2: Acute GSH Depletion in Rats via Intraperitoneal Injection
-
Objective: To induce rapid GSH depletion for short-term studies.
-
Animal Model: Pregnant rats.[4]
-
Agent: L-BSO.
-
Preparation and Administration:
-
Dissolve L-BSO in a suitable vehicle (e.g., saline).
-
Administer the solution via intraperitoneal (IP) injection at the desired dose.
-
The timing of administration can be varied relative to the experimental endpoint (e.g., 2.5 or 18 hours prior to sample collection).[4]
-
-
Sample Collection and Analysis:
-
At the designated time point post-injection, euthanize the animals.
-
Collect tissues of interest (e.g., embryo, yolk sac).[4]
-
Analyze GSH levels as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Mechanism of BSO-Induced GSH Depletion
BSO specifically inhibits γ-glutamylcysteine synthetase (GCS), which catalyzes the first and rate-limiting step in the synthesis of glutathione. This leads to a depletion of the cellular GSH pool.
Caption: Mechanism of Action of BSO in Inhibiting Glutathione Synthesis.
Downstream Effects of GSH Depletion
GSH depletion by BSO can lead to increased oxidative stress, which in turn can trigger various cellular responses, including the activation of protein kinase C-delta (PKC-δ) and subsequent apoptosis.[9][10]
Caption: Signaling Pathway Activated by BSO-Induced Glutathione Depletion.
General Experimental Workflow for In Vivo BSO Studies
The following diagram outlines a typical workflow for conducting in vivo experiments to assess the efficacy of BSO.
Caption: A Standardized Workflow for In Vivo BSO Efficacy Studies.
Conclusion
Both L-BSO and DL-BSO are effective at depleting GSH in vivo. The choice between the two may depend on the specific research goals and the desired duration of GSH depletion. The pharmacokinetic profile of DL-BSO, with the slower clearance of the active S-isomer, might offer a more sustained inhibition of GSH synthesis. However, for studies requiring a precise dose of the active compound, L-BSO is the more appropriate choice. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at modulating cellular glutathione levels for therapeutic benefit.
References
- 1. Differential glutathione depletion by L-buthionine-S,R-sulfoximine in rat embryo versus visceral yolk sac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemosensitization by buthionine sulfoximine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo therapeutic potential of combination thiol depletion and alkylating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparison between the effects of treatment with adenosine triphosphate and treatment with buthionine sulfoximine on chemosensitization and tumour growth of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Navigating Cellular Redox: A Comparative Guide to Quantifying GSSG/GSH Changes Post-BSO Treatment
For researchers, scientists, and drug development professionals investigating oxidative stress, the ability to accurately quantify shifts in the cellular glutathione (B108866) pool is paramount. L-buthionine-(S,R)-sulfoximine (BSO), an irreversible inhibitor of γ-glutamylcysteine synthetase, is a widely used tool to deplete cellular glutathione (GSH), thereby inducing oxidative stress and sensitizing cells to certain therapies. This guide provides a comparative overview of common methods to quantify the resulting changes in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), a key indicator of cellular redox status. We present supporting experimental data, detailed protocols, and a comparison with alternative glutathione depletion agents.
The Impact of BSO on Cellular Glutathione Levels
BSO treatment effectively reduces intracellular GSH levels in a time- and dose-dependent manner. This depletion leads to an increase in the GSSG/GSH ratio, signaling a shift towards a more oxidizing cellular environment. For instance, treatment of biliary tract cancer cells (GBC-SD) with 50 µM BSO resulted in a time-dependent decrease in intracellular GSH levels and a corresponding increase in the GSSG/GSH ratio[1]. Similarly, in human NT2-derived neuronal and astroglial cultures, 100 µM BSO treatment for up to two days led to significant GSH depletion[2]. In HEK293 cells, an 18-hour treatment with 25µM BSO caused a 12.3-fold decrease in total glutathione[3].
Comparative Analysis of Quantification Methods
Several methods are available to quantify GSH and GSSG levels, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and available equipment. Below is a comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages |
| Colorimetric (DTNB-based) | Enzymatic recycling assay using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product measured at 412 nm. GSSG is measured after reduction to GSH. | Cost-effective, widely used, and compatible with standard plate readers. | Lower sensitivity compared to other methods, potential for interference from other thiols. |
| Luminescence-based | A proprietary luciferin (B1168401) derivative is converted to luciferin in the presence of GSH, which is then detected by luciferase. GSSG is measured after reduction. | High sensitivity, high throughput, and simple protocol with stable signal. | Higher cost per assay. |
| Fluorometric | OPA (o-phthalaldehyde) reacts specifically with GSH to produce a fluorescent product. GSSG is measured after reduction to GSH. | High sensitivity and specificity for GSH. | Requires a fluorescence plate reader. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of GSH and GSSG followed by detection, often with electrochemical or UV detectors. | High specificity and ability to simultaneously measure GSH and GSSG without enzymatic reactions. Can also quantify other related thiols. | Requires specialized equipment and expertise, lower throughput. |
Detailed Experimental Protocols
Accurate quantification of the GSSG/GSH ratio requires careful sample handling to prevent artefactual oxidation of GSH. Key steps include rapid cell lysis and protein removal, often using acids like metaphosphoric acid (MPA) or perchloric acid (PCA). To measure GSSG specifically, GSH is typically masked using a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine.
Colorimetric DTNB-Based Assay Protocol
This protocol is a generalized procedure based on the enzymatic recycling method.
a. Sample Preparation:
-
Wash cells (1-2 x 10⁶) with cold PBS.
-
Lyse the cells by homogenization or sonication in a cold buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7, with 1 mM EDTA).
-
For GSSG measurement, treat a parallel sample with a thiol-scavenging reagent (e.g., 2-vinylpyridine) at the time of lysis to block GSH.
-
Deproteinate the lysate by adding an equal volume of 5% metaphosphoric acid, incubate on ice for 10 minutes, and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
b. Assay Procedure (96-well plate format):
-
Prepare GSH standards of known concentrations.
-
Add sample supernatant and standards to the wells of a clear 96-well plate.
-
Prepare a working reagent mixture containing assay buffer, DTNB, and glutathione reductase.
-
Add the working reagent to all wells.
-
Initiate the reaction by adding NADPH solution to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the concentration of total glutathione (in untreated samples) and GSSG (in GSH-scavenged samples) from the standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSSG/GSH ratio.
Luminescence-Based Assay Protocol (e.g., GSH/GSSG-Glo™ Assay)
This protocol is a generalized procedure for a commercially available luminescence-based kit.
a. Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and culture overnight.
-
Treat cells with BSO or the vehicle control. Two sets of wells are required: one for total glutathione and one for GSSG.
b. Assay Procedure:
-
Remove the treatment medium.
-
For total glutathione measurement, add Total Glutathione Lysis Reagent.
-
For GSSG measurement, add Oxidized Glutathione Lysis Reagent (which contains a GSH-masking agent).
-
Incubate at room temperature with shaking for 5 minutes to lyse the cells.
-
Add Luciferin Generation Reagent to all wells and incubate for 30 minutes at room temperature.
-
Add Luciferin Detection Reagent to all wells and incubate for 15 minutes at room temperature.
-
Measure luminescence using a plate luminometer.
-
Calculate total glutathione and GSSG concentrations from a standard curve and determine the GSSG/GSH ratio.
HPLC-Based Quantification Protocol
This is a generalized protocol for reverse-phase HPLC.
a. Sample Preparation:
-
Prepare cell lysates and deproteinate as described for the colorimetric assay.
-
Filter the supernatant through a 0.22 µm filter before injection.
b. HPLC Analysis:
-
Use a C18 column.
-
The mobile phase is typically an isocratic flow of a buffer (e.g., 25 mM phosphate buffer, pH 2.7) with a small percentage of an organic solvent like methanol[4].
-
Set the flow rate to approximately 1.0 mL/min.
-
Detect GSH and GSSG using a UV detector at 200-210 nm or an electrochemical detector[4][5][6].
-
Quantify GSH and GSSG concentrations by comparing the peak areas to those of known standards.
-
Calculate the GSSG/GSH ratio.
Visualizing the Impact of BSO and Measurement Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differentiating Changes in Glutathione Levels from Cytotoxic Events Using Multiplexed Assays [promega.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating Glutathione Synthesis Inhibition: A Comparative Guide to Alternatives for BSO
For researchers, scientists, and professionals in drug development, the targeted inhibition of glutathione (B108866) (GSH) synthesis is a critical tool for investigating cellular redox biology and enhancing the efficacy of cancer therapies. Buthionine sulfoximine (B86345) (BSO) has long been the gold standard for this purpose. However, the landscape of available inhibitors is expanding, offering new mechanisms and potentially improved characteristics. This guide provides a detailed comparison of alternatives to BSO, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and cellular signaling. Its synthesis is a two-step enzymatic process initiated by glutamate-cysteine ligase (GCL) and completed by glutathione synthetase (GS). BSO is a potent and specific inhibitor of GCL, the rate-limiting enzyme in this pathway. This guide explores other inhibitors targeting GCL and also delves into the less-explored area of GS inhibition.
Comparison of Glutathione Synthesis Inhibitors
The following table summarizes the key characteristics of BSO and its alternatives. Direct comparative studies are limited for some of the newer compounds, and the available data is presented to facilitate an informed decision.
| Inhibitor | Target Enzyme | Mechanism of Action | Reported IC50/Inhibitory Concentration | Key Features & Limitations |
| Buthionine sulfoximine (BSO) | GCL | Irreversible inhibitor | Widely cited, but specific IC50 values vary with conditions.[1] | Well-characterized, potent, and specific for GCL. Serves as a benchmark for new inhibitors. |
| L-Methionine-S,R-sulfoximine (MSO) | GCL & Glutamine Synthetase | Competitive inhibitor | >100-fold less potent than BSO for GCL.[2] Ki for human glutamine synthetase is 1.19 mM.[3][4] | Also a potent inhibitor of glutamine synthetase, leading to broader metabolic effects and potential neurotoxicity.[3][4] |
| 6-Diazo-5-oxo-L-norleucine (B1670411) (DON) | GCL & other glutamine-utilizing enzymes | Irreversible glutamine antagonist | Cellular IC50 in rat dermal fibroblasts is 232.5 µM.[5] IC50 for glutaminase (B10826351) is ~1 mM.[6] | Broad-spectrum glutamine antagonist, affecting multiple pathways beyond GSH synthesis.[5][6] |
| EN25 | GCL (regulatory subunit GCLM) | Covalent, allosteric inhibitor | 16 µM[7][8] | Targets the regulatory subunit of GCL, offering a different mechanism of inhibition compared to active-site inhibitors. |
| EN25-7 | GCL (regulatory subunit GCLM) | Covalent, allosteric inhibitor | 8.9 µM[7][8] | More potent analog of EN25. |
| EN25-8 | GCL (regulatory subunit GCLM) | Covalent, allosteric inhibitor | 6.8 µM[7][8] | Most potent analog of EN25 identified in the study.[7][8] |
| KOJ-1 & KOJ-2 | GCL | Not fully disclosed | Described as more potent than BSO. Specific IC50 values not publicly available.[9][10] | Novel inhibitors with potentially improved cellular potency and pharmacological properties compared to BSO.[9][10] |
| ZINC000032992384 | GCL | Not fully disclosed | Reported to have a lower IC50 than BSO, but specific values are not publicly available. | Identified through virtual screening; requires further experimental validation. |
| Phosphinates | GS | Transition-state analogs | Limited quantitative data available for specific compounds against mammalian GS. | Represent a potential class of GS inhibitors, but are less studied than GCL inhibitors. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of glutathione synthesis and its inhibition, as well as a typical experimental workflow for assessing inhibitor efficacy, the following diagrams are provided.
References
- 1. 6-DIAZO-5-OXO-L-NORLEUCINE INHIBITION OF ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition by 6-diazo-5-oxo-l-norleucine of glutamine catabolism of the cultured human lymphoblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Assessing Mitochondrial Dysfunction as a Downstream Effect of Buthionine Sulfoximine (BSO): A Comparative Guide
An objective comparison of Buthionine Sulfoximine's (BSO) impact on mitochondrial function against other agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Buthionine Sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2] By depleting cellular GSH levels, BSO induces a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS).[1][2] This surge in ROS has been shown to have deleterious effects on mitochondrial integrity and function, ultimately leading to apoptotic cell death.[1][3] This guide provides a comparative analysis of BSO-induced mitochondrial dysfunction, alongside detailed experimental protocols to assess these effects.
The Pathway of BSO-Induced Mitochondrial Dysfunction
BSO's mechanism of action initiates a cascade of events culminating in mitochondrial-mediated apoptosis. The process begins with the inhibition of GSH synthesis, leading to a significant drop in cellular GSH levels.[1] This depletion of a primary antioxidant defense leaves the cell vulnerable to ROS, which are byproducts of normal metabolic processes, particularly mitochondrial respiration.[4][5] The resulting oxidative stress directly impacts the mitochondria, causing a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[1][2] Cytosolic cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell during apoptosis.[1]
Comparative Analysis of Glutathione Depleting Agents
BSO is not the only agent used to deplete cellular GSH. Other commonly used compounds include ethacrynic acid (EA) and diethyl maleate (B1232345) (DEM). However, their mechanisms and downstream effects on mitochondria differ significantly. BSO specifically inhibits GSH synthesis, leading to a more gradual depletion, whereas EA and DEM directly conjugate with GSH, causing a rapid and widespread depletion of both cytosolic and mitochondrial GSH pools.[6][7]
| Parameter | Buthionine Sulfoximine (BSO) | Ethacrynic Acid (EA) | Diethyl Maleate (DEM) / Phorone |
| Mechanism of Action | Inhibits γ-glutamylcysteine synthetase (GSH synthesis) | Direct conjugation with GSH | Direct conjugation with GSH |
| Effect on Cytosolic GSH | Significant depletion over several hours[1] | Rapid and complete depletion within hours[6] | Depletes GSH[7] |
| Effect on Mitochondrial GSH | Slower depletion; 100% maintained for 4h, 6% at 48h in PC12 cells[6] | Rapid and complete depletion within 4 hours[6] | Depletes GSH |
| ROS Production | Gradual increase following GSH depletion[1][3] | Rapid and concentration-dependent increase[6] | Can induce ROS |
| Mitochondrial Complex Activity | No significant decrease in Complex II/III and IV activity up to 48h[6] | Complete loss of Complex II/III activity and 70% reduction in Complex IV activity within 4h[6] | N/A |
| Caspase-3 Activation | Significant increase, peaking at 16h (350% of control)[1] | Increased activity observed at 24h[8] | N/A |
| Apoptosis Induction | Induces apoptosis through the mitochondrial pathway[1] | Induces apoptosis[8] | Can induce apoptosis |
Experimental Protocols for Assessing Mitochondrial Dysfunction
A multi-faceted approach is necessary to thoroughly evaluate BSO-induced mitochondrial dysfunction. Below are detailed protocols for key experimental assays.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe to quantify intracellular ROS levels.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
BSO Treatment: Treat cells with the desired concentration of BSO for the specified duration. Include an untreated control.
-
Probe Incubation: Remove the culture medium and incubate the cells with a solution containing a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFDA), in serum-free medium.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using a fluorescence microscope. An increase in fluorescence intensity in BSO-treated cells compared to controls indicates an increase in ROS production.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is commonly used to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with BSO as described in the ROS protocol.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.[9][10][11][12]
-
Washing: Wash the cells with assay buffer to remove the staining solution.[9]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence. The ratio of red to green fluorescence can be quantified.[9]
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A shift from the red fluorescence channel (FL2) to the green fluorescence channel (FL1) indicates a decrease in ΔΨm.[10]
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration. The "Mito Stress Test" assesses key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.
Methodology:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and treat with BSO.
-
Instrument Preparation: Hydrate the sensor cartridge overnight and load the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) into the appropriate ports of the cartridge.[13][14]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine:
-
ATP-linked respiration: After oligomycin injection.
-
Maximal respiration: After FCCP injection.
-
Non-mitochondrial respiration: After rotenone/antimycin A injection.
-
-
Data Analysis: The software calculates various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in BSO-treated cells indicates mitochondrial dysfunction.[14]
Detection of Cytochrome c Release
This protocol involves the separation of cytosolic and mitochondrial fractions to determine the location of cytochrome c via Western blotting.
Methodology:
-
Cell Lysis and Fractionation: After BSO treatment, harvest the cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact. Separate the cytosolic and mitochondrial fractions by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting: Separate the proteins from each fraction by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction of BSO-treated cells indicates its release from the mitochondria.
Measurement of Caspase-3 Activity
Caspase-3 activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
Methodology:
-
Cell Lysis: Following BSO treatment, harvest and lyse the cells to release their intracellular contents.
-
Substrate Incubation: Incubate the cell lysate with a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).[15]
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. An increase in the signal in BSO-treated samples compared to controls indicates an increase in caspase-3 activity.[15]
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial impairment as an early event in the process of apoptosis induced by glutathione depletion in neuronal cells: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-specific drug release and reactive oxygen species burst induced by polyprodrug nanoreactors can enhance chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complex Interplay between Mitochondria, ROS and Entire Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of L-buthionine sulfoximine and ethacrynic acid on glutathione levels and mitochondrial function in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 101.200.202.226 [101.200.202.226]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of mitochondrial respiration elevates oxygen concentration but leaves regulation of hypoxia-inducible factor (HIF) intact - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Analysis of Buthionine Sulfoximine's Efficacy Across Diverse Tumor Landscapes
For Immediate Release
[City, State] – Buthionine Sulfoximine (B86345) (BSO), a potent and specific inhibitor of glutathione (B108866) (GSH) synthesis, continues to be a subject of intense investigation in oncology. By depleting cellular GSH, a key antioxidant, BSO sensitizes cancer cells to oxidative stress and enhances the cytotoxicity of various chemotherapeutic agents. This guide provides a comparative analysis of BSO's effects on different tumor types, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.
Unveiling the Mechanism: How BSO Cripples Cancer's Defenses
BSO's primary mechanism of action is the irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of glutathione.[1][2] Glutathione plays a pivotal role in protecting cells from damage induced by reactive oxygen species (ROS), which are often generated by chemotherapeutic drugs and radiation therapy. By depleting intracellular GSH levels, BSO leaves cancer cells vulnerable to oxidative damage, ultimately leading to apoptosis or other forms of cell death.[3][4]
Below is a diagram illustrating the glutathione synthesis pathway and the inhibitory action of BSO.
Caption: Inhibition of γ-Glutamylcysteine Synthetase by BSO.
A Spectrum of Sensitivity: BSO's Impact on Various Tumor Types
The efficacy of BSO, both as a monotherapy and in combination with other agents, varies significantly across different cancer types. This variability is often linked to the tumor's intrinsic reliance on GSH for survival and its metabolic profile.
Melanoma: A Promising Target
Melanoma cells, particularly those with high melanin (B1238610) content, exhibit a notable sensitivity to BSO.[5] The synthesis of melanin generates oxidative stress, making these cells highly dependent on the GSH antioxidant system.
Key Findings:
-
BSO demonstrates selective cytotoxicity towards melanoma cells both in vitro and in vivo.[6]
-
It enhances the efficacy of chemotherapeutic agents like melphalan (B128) and BCNU in melanoma models.[5][7]
-
The IC50 for BSO in melanoma specimens is significantly lower than in breast and ovarian tumors, indicating higher sensitivity.[5]
Neuroblastoma: Overcoming Resistance
Neuroblastoma, a common childhood cancer, often develops resistance to chemotherapy. BSO has shown promise in overcoming this resistance, particularly in combination with alkylating agents.
Key Findings:
-
BSO synergizes with melphalan to induce significant cell kill in neuroblastoma cell lines, including those resistant to melphalan alone.[8][9]
-
MYCN-amplified neuroblastoma cells are particularly sensitive to BSO-induced apoptosis due to an overproduction of ROS.[3][4]
-
A Phase I clinical trial of BSO and melphalan showed encouraging responses in patients with recurrent/refractory high-risk neuroblastoma.[10]
Ovarian Cancer: Enhancing Chemosensitivity
In ovarian cancer, BSO has been investigated for its ability to resensitize tumors to platinum-based chemotherapy.
Key Findings:
-
BSO enhances the cytotoxicity of arsenic trioxide (As2O3) in ovarian cancer cells.[11]
-
It can partially inhibit DNA repair after cisplatin (B142131) damage in resistant ovarian cancer cell lines.[12]
-
Phase II clinical trials were planned to evaluate BSO in combination with melphalan for ovarian cancer.[13]
Glioblastoma: A Challenging Foe
Glioblastoma (GBM) remains one of the most difficult cancers to treat. The selective depletion of GSH in glioma cells by BSO presents a potential therapeutic window.
Key Findings:
-
BSO can selectively deplete GSH in intracranial human glioma-derived xenografts compared to normal brain tissue.[14]
-
It has been shown to enhance the antitumor effect of 4-hydroperoxycyclophosphamide in a rat glioma model when delivered locally.[15]
-
The combination of BSO with a glutamine antagonist has been shown to be synthetically lethal in preclinical glioblastoma models.[16]
Other Cancers: A Broadening Horizon
Research has indicated the potential of BSO in a variety of other cancers:
-
Lung Cancer: BSO inhibits the proliferation of human lung carcinoma A549 cells.[17] However, the growth inhibition did not always correlate with the extent of GSH depletion.[18]
-
Biliary Tract Cancer: BSO can sensitize biliary tract cancer cells to cisplatin and gemcitabine (B846).[19]
-
Prostate, Breast, Colon, Cervix, Bladder, and Kidney Cancers: Combination therapy of arsenic trioxide with BSO effectively enhanced the in vitro growth inhibition of cell lines from these cancers.[20]
Quantitative Analysis of BSO's Efficacy
The following table summarizes key quantitative data on the effects of BSO across different tumor types, extracted from various preclinical and clinical studies.
| Tumor Type | Cell Line(s) / Model | BSO Effect | Quantitative Data | Combination Agent(s) | Reference(s) |
| Melanoma | Human melanoma cell lines | Growth inhibition | IC50: 1.9 µM | - | [5] |
| B16 mouse melanoma | Increased survival | 29% increase in lifespan (BSO alone); 170% with melphalan | Melphalan, 3,4-dihydroxybenzylamine (B7771078) | [7] | |
| ZAZ and M14 melanoma cells | GSH depletion | 95% decrease in GSH levels with 50 µM BSO for 48h | BCNU | [5] | |
| Neuroblastoma | Post-AHSCT NB cell lines | Cytotoxicity | Multi-log cytotoxicity with clinically achievable BSO concentrations | Melphalan | [8] |
| MYCN-amplified NB cells | Apoptosis induction | - | - | [3][4] | |
| Recurrent/Refractory NB | Clinical response | 4 partial responses and 1 mixed response in 31 evaluable patients | Melphalan | [10] | |
| Ovarian Cancer | Ovarian tumor specimens | Growth inhibition | IC50: 29 µM | - | [5] |
| Ovarian cancer cells | Enhanced cytotoxicity | Synergistic enhancement of As2O3 cytotoxicity | Arsenic trioxide (As2O3) | [11] | |
| Cisplatin-resistant ovarian cancer cells | Inhibition of DNA repair | Partial inhibition of DNA repair | Cisplatin | [12] | |
| Glioblastoma | D-54 MG xenografts | GSH depletion | GSH depleted to 16.5% of control in intracranial xenografts | - | [14] |
| Rat 9L glioma model | Increased survival | Doubled the survival benefit of 4-HC | 4-hydroperoxycyclophosphamide (4-HC) | [15] | |
| Glioblastoma Stem Cells | Synergistic cytotoxicity | Significant reduction in Auranofin IC50 to nanomolar ranges | Auranofin | [21] | |
| Lung Cancer | A549 human lung carcinoma | Growth inhibition | Cessation of growth with 10 mM BSO | - | [18] |
| A549 human lung carcinoma | GSH depletion | Undetectable GSH levels with 5-10 mM BSO for 60h | - | [18] | |
| Biliary Tract Cancer | GBC-SD and RBE cells | Enhanced apoptosis | Significant enhancement of cisplatin-induced apoptosis | Cisplatin, Gemcitabine | [19] |
Experimental Methodologies: A Glimpse into the Research
The assessment of BSO's efficacy involves a range of standard in vitro and in vivo experimental protocols. A generalized workflow is depicted below.
Caption: A typical workflow for evaluating BSO's anticancer effects.
Key Experimental Protocols:
-
Cell Viability and Cytotoxicity Assays: Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), clonogenic survival assays, and trypan blue exclusion are commonly used to determine the effect of BSO on cell proliferation and survival.[6]
-
Glutathione (GSH) Measurement: Cellular GSH levels are quantified to confirm the inhibitory effect of BSO. This is often done using methods like the Tietze assay or high-performance liquid chromatography (HPLC).[22][23]
-
Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) are employed to measure the increase in intracellular ROS levels following BSO treatment.
-
Apoptosis Assays: Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide is a common method to quantify apoptosis. Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family members) is also frequently performed.[19]
-
In Vivo Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., athymic nude mice) to establish tumors. The effect of systemically or locally administered BSO on tumor growth and animal survival is then monitored.[7][14]
The Path to Cell Death: A Logical Relationship
The downstream effects of BSO-mediated GSH depletion culminate in cancer cell death through various mechanisms, primarily driven by oxidative stress.
Caption: BSO's mechanism leading to cancer cell demise.
Conclusion and Future Directions
The presented data underscore the significant potential of BSO as an adjuvant in cancer therapy. Its ability to selectively sensitize tumor cells to conventional treatments by depleting their primary antioxidant defense holds great promise. Melanoma and neuroblastoma appear to be particularly susceptible to BSO-mediated therapy. However, the efficacy of BSO is context-dependent, and further research is necessary to identify predictive biomarkers for patient stratification. Future studies should focus on optimizing combination therapies, exploring novel delivery systems to enhance tumor-specific targeting, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of buthionine sulfoximine (BSO) and intensive melphalan (L-PAM) for neuroblastoma cell lines established at relapse after myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buthionine sulfoximine and myeloablative concentrations of melphalan overcome resistance in a melphalan-resistant neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential augmentative effects of buthionine sulfoximine and ascorbic acid in As2O3-induced ovarian cancer cell death: oxidative stress-independent and -dependent cytotoxic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of glutathione on DNA repair in cisplatin-resistant human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buthionine sulfoximine-mediated depletion of glutathione in intracranial human glioma-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-buthionine sulfoximine potentiates the antitumor effect of 4-hydroperoxycyclophosphamide when administered locally in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined inhibition of de novo glutathione and nucleotide biosynthesis is synthetically lethal in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buthionine sulfoximine enhances glutathione-but attenuates glutamate-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buthionine sulfoximine induced growth inhibition in human lung carcinoma cells does not correlate with glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective treatment of advanced solid tumors by the combination of arsenic trioxide and L-buthionine-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic Dual Targeting of Thioredoxin and Glutathione Systems Irrespective of p53 in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Differential effects of buthionine sulphoximine in hypoxic and non-hypoxic regions of human cervical carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DL-Buthionine-(S,R)-sulfoximine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of DL-Buthionine-(S,R)-sulfoximine (BSO), a widely used inhibitor of glutathione (B108866) synthesis. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Classification | GHS Codes | Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | H302 | Protective gloves, protective clothing, eye protection, face protection[1] |
| Skin corrosion/irritation (Category 2) | H315 | Protective gloves, impervious clothing[1] |
| Serious eye damage/eye irritation (Category 2A) | H319 | Safety goggles with side-shields[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335 | Suitable respirator (e.g., N95 dust mask)[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][3] Do not dispose of this material with household garbage or allow it to enter sewage systems.
1. Preparation and Personal Protection:
-
Ensure you are in a well-ventilated area or using a fume hood.[1]
-
Wear the appropriate PPE as detailed in the table above, including gloves, safety goggles, and a lab coat.
2. Handling Spills and Residual Material:
-
For solid BSO, carefully sweep up the material, avoiding dust formation.[1]
-
For solutions, absorb the liquid with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][4]
3. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with BSO by scrubbing with alcohol.[1][4]
-
Collect all contaminated materials, including cleaning cloths and absorbents, for proper disposal.
4. Waste Collection and Labeling:
-
Place all waste material (spilled BSO, absorbed solutions, contaminated PPE) into a designated and clearly labeled hazardous waste container.
-
The container must be securely sealed to prevent leakage.
5. Final Disposal:
-
Dispose of the hazardous waste container through a licensed and certified waste disposal service.
-
Follow all institutional and regulatory guidelines for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guide for DL-Buthionine-(S,R)-sulfoximine
This guide provides critical safety and logistical information for the handling and disposal of DL-Buthionine-(S,R)-sulfoximine, tailored for researchers, scientists, and professionals in drug development. The following procedural steps are designed to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a skin and eye irritant and may cause respiratory irritation if inhaled.[1][2] Ingestion of this compound can be harmful.[3] Adherence to the safety protocols outlined below is mandatory to minimize exposure risks.
Summary of Hazard Information:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to prevent direct contact and inhalation.
Required Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Eyes | Safety glasses or goggles | Must have side-shields.[3][4] |
| Hands | Gloves | Compatible chemical-resistant gloves.[1] |
| Body | Lab coat | Impervious clothing.[3][4] |
| Respiratory | Respirator | NIOSH-approved respirator (e.g., N95 dust mask).[1] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is operational.[3][5]
-
Verify that a safety shower and an eyewash station are accessible and functional.[1][3][4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles with side shields.
-
Put on compatible chemical-resistant gloves.
-
If working with the powder outside of a fume hood, a NIOSH-approved respirator is required.
3. Handling the Compound:
-
Weigh the required amount of the compound carefully, minimizing agitation.
-
If creating a solution, add the solid to the solvent slowly. This compound is slightly soluble in aqueous solutions; solubility can be enhanced by first dissolving in an organic solvent and then diluting into aqueous buffers.[6]
-
Avoid all personal contact, including inhalation.[7]
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][3]
-
Clean the work area and any contaminated equipment. Surfaces can be decontaminated by scrubbing with alcohol.[3][4]
-
Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.
First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the victim to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Wash out the mouth with water.[4] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of the chemical in a suitable, closed container labeled for chemical waste.[8] Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated. Place these items in a sealed, labeled container for hazardous waste disposal.[7]
-
Spills: In case of a spill, wear appropriate PPE.[3][4] For solid spills, sweep up the material and place it in a sealed container for disposal.[8] Avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[3][4] Clean the spill area with a suitable solvent (e.g., alcohol) and wash the area with soap and water.[3][4]
Handling Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
